molecular formula C8H12ClN3 B2830034 2-Chloro-4-(diethylamino)pyrimidine CAS No. 62968-41-6

2-Chloro-4-(diethylamino)pyrimidine

Cat. No.: B2830034
CAS No.: 62968-41-6
M. Wt: 185.66
InChI Key: IJBXLOODPFVVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(diethylamino)pyrimidine (CAS 62968-41-6) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound, with the molecular formula C8H12ClN3 and a molecular weight of 185.65 g/mol, is characterized by its pyrimidine ring, a core structure in many bioactive molecules . The reactive chlorine atom at the 2-position and the diethylamino group at the 4-position make this reagent a versatile building block for the synthesis of more complex molecules, particularly through nucleophilic aromatic substitution reactions . In research and development, this compound is primarily employed in medicinal chemistry for the construction of novel drug candidates. Pyrimidine-based scaffolds are of significant interest due to their wide range of pharmacological activities, which include anti-inflammatory, anticancer, and antiviral properties . For instance, molecular docking studies of similar chloropyrimidine derivatives have shown potential affinity for the main protease (Mpro) of SARS-CoV-2, suggesting utility in the design of antiviral agents . Researchers utilize this chemical in the synthesis of targeted libraries for high-throughput screening against various disease models. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, or for any human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This compound requires storage in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N,N-diethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-3-12(4-2)7-5-6-10-8(9)11-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBXLOODPFVVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62968-41-6
Record name 2-chloro-4-(diethylamino)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Among the vast landscape of pyrimidine-based building blocks, 2-Chloro-4-(diethylamino)pyrimidine holds a significant position as a versatile intermediate for the synthesis of complex molecular architectures. Its distinct substitution pattern, featuring a reactive chlorine atom at the 2-position and a diethylamino group at the 4-position, offers a valuable platform for creating diverse libraries of compounds for screening and development. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, key applications in drug discovery, and essential safety information.

Physicochemical Properties and Spectroscopic Data

This compound is typically a colorless to yellow liquid or semi-solid at room temperature.[2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 62968-41-6[2]
Molecular Formula C₈H₁₂ClN₃[2]
Molecular Weight 185.66 g/mol [2]
Appearance Colorless to Yellow Liquid or Semi-Solid[2]
Storage Temperature 2-8°C under inert atmosphere[2]

While extensive, publicly available experimental spectroscopic data is limited, predicted mass spectrometry data from PubChemLite suggests the following adducts: [M+H]⁺ at m/z 186.07926 and [M+Na]⁺ at m/z 208.06120.[3] Experimental data for similar pyrimidine structures can provide insights into the expected spectral characteristics.[4][5][6]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with diethylamine. The greater reactivity of the chlorine atom at the C-4 position of the pyrimidine ring compared to the C-2 position directs the regioselectivity of the reaction.

Experimental Protocol:

Materials:

  • 2,4-Dichloropyrimidine

  • Diethylamine

  • Triethylamine (or another suitable base)

  • Anhydrous ethanol (or another suitable polar aprotic solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloropyrimidine (1 equivalent) in anhydrous ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of diethylamine (1 equivalent) in anhydrous ethanol to the cooled solution.

  • Add triethylamine (1.5 equivalents) dropwise to the reaction mixture to act as an acid scavenger.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous ethanol is a common choice as it readily dissolves the reactants and is relatively inert under the reaction conditions.

  • Temperature: The initial cooling to 0°C helps to control the exothermic nature of the reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the substitution to occur at a reasonable rate.

  • Base: Triethylamine is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

  • Work-up: The aqueous work-up with sodium bicarbonate removes any remaining acidic byproducts, and the extraction with dichloromethane isolates the desired product.

  • Purification: Column chromatography is a standard method for purifying organic compounds and is effective in separating the product from any unreacted starting materials or byproducts.

SynthesisWorkflow Start Start Reactants 2,4-Dichloropyrimidine + Diethylamine + Triethylamine Start->Reactants Reaction Nucleophilic Aromatic Substitution (0°C to Room Temp) Reactants->Reaction Solvent Anhydrous Ethanol Solvent->Reaction Workup Aqueous Work-up (DCM / NaHCO3) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthesis Workflow Diagram

Applications in Drug Discovery and Research

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The remaining chlorine atom at the C-2 position can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This sequential substitution strategy is a powerful tool for generating libraries of compounds for high-throughput screening.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis with 2-Chloro-4-methylpyrimidine: A Chemist's Essential Tool. Retrieved from [Link]

  • Sharma, Y. A. (1995). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 7(3), 527-530.
  • Chinese Patent CN103554036B. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
  • Request PDF. (n.d.). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Retrieved from [Link]

  • Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., ... & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366.
  • NIST. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methyl-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]

  • Srivastava, S. L., & Goel, R. K. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 27(1-2), 83-90.
  • NIST. (n.d.). Pyrimidine, 2-chloro-. NIST WebBook. Retrieved from [Link]

  • da Silva, J. L., da Silva, A. B. F., de Oliveira, A. S., de Oliveira, R. S., de Oliveira, M. C. F., & de Oliveira, R. B. (2018). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)
  • PubChemLite. (n.d.). This compound (C8H12ClN3). Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Warthan, A. A. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 21(11), 1464.
  • Chinese Patent CN110372602A. (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents.

Sources

Molecular weight and formula of 2-Chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Chloro-4-(diethylamino)pyrimidine

Executive Summary

This compound (CAS: 62968-41-6) is a critical heterocyclic building block in the synthesis of bioactive pyrimidine derivatives. Its structural utility lies in the differential reactivity of the C2 and C4 positions on the pyrimidine ring. The C4-diethylamino group acts as an electron-donating substituent, modulating the electrophilicity of the remaining C2-chlorine atom, thereby enabling highly selective subsequent nucleophilic aromatic substitutions (SNAr) or palladium-catalyzed cross-couplings. This guide details its physicochemical properties, synthetic pathways, analytical characterization, and handling protocols.

Physicochemical Profile

The following data aggregates standard chemical identifiers and physical constants verified across multiple chemical databases.

PropertyValue
Chemical Name 2-Chloro-N,N-diethylpyrimidin-4-amine
CAS Number 62968-41-6
Molecular Formula C8H12ClN3
Molecular Weight 185.65 g/mol
Physical State Colorless to yellow liquid or semi-solid (dependent on purity/temp)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate
pKa (Predicted) ~2.92 (Acidic), ~5.57 (Basic)
SMILES CCN(CC)C1=NC(=NC=C1)Cl
InChIKey IJBXLOODPFVVJL-UHFFFAOYSA-N

Synthetic Pathway & Regioselectivity

The synthesis of this compound is classically achieved via the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine.

Mechanism & Causality: The reaction exhibits high regioselectivity for the C4 position over the C2 position. This is driven by two factors:

  • Electronic Effect: The nitrogen at position 1 (N1) and position 3 (N3) both withdraw density, but the C4 position is para-like to N1 and ortho-like to N3, making it significantly more electrophilic than C2.

  • Transition State: The Meisenheimer complex formed by attack at C4 is more stabilized by resonance than the C2 equivalent.

Experimental Protocol (General Procedure):

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Diethylamine (1.0 eq), Triethylamine (1.1 eq).

  • Solvent: Ethanol or Isopropanol (Polar protic solvents stabilize the transition state).

  • Conditions: Maintain temperature at 0°C during addition to prevent bis-substitution (formation of 2,4-bis(diethylamino)pyrimidine). Stir at RT for 2-4 hours.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine to remove amine salts.

Visualization: Regioselective Synthesis Pathway

SynthesisPathway Start 2,4-Dichloropyrimidine TS Meisenheimer Complex (C4 Attack Favored) Start->TS S_NAr Initiation Reagent Diethylamine (1.0 eq, 0°C) Reagent->TS Major This compound (Major Product >90%) TS->Major Cl- Elimination Minor 4-Chloro-2-(diethylamino)pyrimidine (Minor Product) TS->Minor Less Favored

Caption: Regioselective SNAr pathway favoring C4 substitution due to enhanced electrophilicity.

Analytical Validation (Self-Validating Protocols)

To ensure the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

A. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Target Mass: [M+H]+ = 186.08 Da.

  • Isotope Pattern: A characteristic chlorine isotope pattern is observed.

    • M (186.1): 100% relative abundance.

    • M+2 (188.1): ~32% relative abundance (indicative of 35Cl/37Cl ratio).

B. Nuclear Magnetic Resonance (1H NMR)
  • Solvent: CDCl3 (Chloroform-d).

  • Diagnostic Signals: The key to validation is confirming the asymmetry of the pyrimidine ring (two distinct aromatic doublets) and the presence of the ethyl groups.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
8.05 Doublet (d)1HH-6Deshielded by adjacent N1 and C2-Cl.
6.35 Doublet (d)1HH-5Shielded by electron donation from C4-N.
3.50 Quartet (q)4HN-CH2-Methylene protons adjacent to nitrogen.
1.20 Triplet (t)6H-CH3Methyl protons of the ethyl group.

Note: Coupling constant (J) for H5-H6 is typically ~6.0 Hz.

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Crude Reaction Mixture TLC TLC Check (Rf ~0.4 in 20% EtOAc/Hex) Sample->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification QC Quality Control Gate Purification->QC NMR 1H NMR Confirm H5/H6 Doublets QC->NMR Structure MS LC-MS Confirm M+H 186 & Cl Pattern QC->MS Mass

Caption: Standard analytical workflow for validating pyrimidine intermediates.

Applications in Drug Discovery

This molecule serves as a "linchpin" intermediate. The C2-chlorine remains reactive for a second SNAr reaction, allowing the modular construction of 2,4-diaminopyrimidines, a scaffold found in:

  • Kinase Inhibitors: Targeting EGFR, CDK, or JAK pathways.

  • Antibacterials: Dihydrofolate reductase (DHFR) inhibitors often utilize the 2,4-diaminopyrimidine core.

  • Antivirals: Structural analogs for non-nucleoside reverse transcriptase inhibitors.

Strategic Advantage: By installing the diethylamino group first at C4, the solubility of the core is improved, and the electron-donating nature of the amine lowers the reactivity of the C2-Cl slightly, allowing for more controlled, high-yielding reactions in the next step.

Safety & Handling (GHS Standards)

  • Signal Word: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2][3]

    • H318: Causes serious eye damage.[1][2]

    • H335: May cause respiratory irritation.[1][2][3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The compound is hygroscopic and may degrade if exposed to moisture over long periods.

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12679394: 2-chloro-N,N-diethylpyrimidin-4-amine. Retrieved from

  • WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class Chapter 29. Retrieved from

  • European Journal of Organic Chemistry. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine. Retrieved from

  • Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: this compound. Retrieved from

Sources

A Guide to the Medicinal Chemistry Applications of 2-Chloro-4-(diethylamino)pyrimidine: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine core is a quintessential heterocyclic scaffold in medicinal chemistry, renowned for its presence in the nucleobases of DNA and RNA and its role in a multitude of clinically approved therapeutics.[1][2] This technical guide delves into the specific applications of a key derivative, 2-Chloro-4-(diethylamino)pyrimidine. We will explore its synthesis, reactivity, and, most importantly, its utility as a versatile intermediate for constructing libraries of bioactive molecules. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic considerations and practical methodologies for leveraging this powerful chemical entity in modern drug discovery programs, with a particular focus on the development of kinase inhibitors.

The Pyrimidine Scaffold: A Foundation of Therapeutic Excellence

Heterocyclic compounds form the bedrock of medicinal chemistry, and among them, the pyrimidine ring holds a place of distinction.[1][3] As a 1,3-diazine, its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold."[4] This means it is a molecular framework that is capable of binding to multiple biological targets, leading to a wide array of pharmacological activities. Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[5][6]

The strategic functionalization of the pyrimidine ring is central to its success. The introduction of specific substituents allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The subject of this guide, this compound, is a prime example of a strategically functionalized intermediate, designed for efficient chemical diversification.

Synthesis and Chemical Reactivity

The utility of this compound stems from its predictable and exploitable reactivity, primarily centered on the chlorine atom at the C2 position.

General Synthetic Approach

The synthesis of substituted chloropyrimidines often begins with more common starting materials, such as 2,4-dichloropyrimidines. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for selective substitution. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This allows for the regioselective introduction of the diethylamino group at C4, followed by subsequent reactions at the C2-chloro position.

The general workflow for leveraging this scaffold is depicted below.

G cluster_0 Scaffold Preparation cluster_1 Library Synthesis & Optimization Start 2,4-Dichloropyrimidine Step1 Regioselective SNAr with Diethylamine (R1-NH2) Start->Step1 Nucleophilic Attack at C4 Intermediate This compound (Core Scaffold) Step1->Intermediate Step2 Parallel SNAr Reactions (Diverse Nucleophiles, R2-Nu) Intermediate->Step2 Diversification at C2 Library Diverse Library of 2,4-Disubstituted Pyrimidines Step2->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound SAR->Lead

Caption: Synthetic workflow using the this compound scaffold.

The Nucleophilic Aromatic Substitution (SNAr) Reaction

The key to the versatility of this compound is the reactivity of the C2 chlorine atom towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring electron-deficient, particularly at the C2, C4, and C6 positions, thus activating the attached chlorine atom for displacement by a wide range of nucleophiles.

Common nucleophiles used in this context include:

  • Primary and secondary amines (aliphatic and aromatic)

  • Alcohols and phenols (alkoxides/phenoxides)

  • Thiols (thiolates)

  • Heterocycles (e.g., imidazole, pyrazole)[7]

This reaction is highly efficient and serves as the primary method for generating diverse libraries of compounds from this common intermediate.[8][9] The choice of solvent (e.g., ethanol, isopropanol, DMSO) and base (e.g., triethylamine, DIPEA) is crucial for driving the reaction to completion and depends on the nucleophilicity and solubility of the reacting partners.[10][11]

Medicinal Chemistry Applications: A Scaffold for Targeted Therapies

The 2,4-disubstituted pyrimidine motif is a cornerstone of modern targeted therapies, most notably in the field of oncology.

Case Study: Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them high-value drug targets.[4] Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The 2,4-diaminopyrimidine scaffold, readily accessible from this compound, is an exceptional "hinge-binder."[12]

The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, mimicking the adenine portion of ATP to form key hydrogen bonds with the "hinge region" of the kinase active site. This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent pockets, thereby conferring potency and selectivity.[12]

Caption: H-bond interactions between a 2,4-diaminopyrimidine and the kinase hinge.

Structure-Activity Relationship (SAR) Insights: The this compound scaffold provides an ideal starting point for exploring SAR. By keeping the core constant, medicinal chemists can systematically vary the substituent introduced at the C2 position to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Compound IDR2 Group (at C2)Target KinaseIC50 (nM)Citation
A-1 -NH-(2-phenethyl)Sky Kinase25[13]
A-2 -NH-(2-aminobenzyl)Sky Kinase80[13]
B-1 -(S)-pyrrolidin-3-yl-aminoAurora A13.5[14]
B-2 -NH-(5-methyl-1H-pyrazol-3-yl)Aurora A>1000[14]

This table is illustrative, compiling data from different series to show the impact of R-group modification. As shown, subtle changes to the group installed at the C2 position can have a profound impact on biological activity, guiding the optimization process.[13][14]

Case Study: NAPE-PLD Inhibitors

Beyond kinases, this scaffold has been employed to develop inhibitors for other enzyme classes. For instance, a library of pyrimidine-4-carboxamides was synthesized to target N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid signaling molecules.[8] The synthesis started from a 2-chloropyrimidine intermediate, where various amines were coupled to the C2 position to explore the SAR, ultimately leading to potent and selective inhibitors.[8]

Experimental Protocols: A Practical Guide

The following protocol provides a representative, step-by-step methodology for the diversification of the this compound scaffold via an SNAr reaction.

Protocol: Synthesis of N2-Aryl/Alkyl-4-(diethylamino)pyrimidine-2-amine Derivatives

Objective: To perform a nucleophilic aromatic substitution (SNAr) on this compound with a representative amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Desired amine nucleophile (e.g., aniline, benzylamine) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)

  • Solvent: Isopropanol (IPA) or N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel, add this compound (e.g., 100 mg, 0.54 mmol).

  • Reagent Addition: Add the desired amine nucleophile (1.2 equiv, 0.65 mmol) to the vessel.

  • Solvent and Base: Add the chosen solvent (e.g., 2 mL of IPA) followed by the base (DIPEA, 2.0 equiv, 1.08 mmol).

  • Reaction Conditions:

    • Conventional Heating: Equip the flask with a condenser and heat the mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Microwave Irradiation: Seal the vial and heat in a microwave reactor to 120-150 °C for 20-60 minutes.[11][15]

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure (rotary evaporation). c. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. d. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. f. Purify the crude product by flash column chromatography on silica gel to yield the desired 2,4-disubstituted pyrimidine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Rationale:

  • Choice of Base (DIPEA/TEA): A non-nucleophilic organic base is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.

  • Choice of Solvent (IPA/DMF): Polar aprotic (DMF) or protic (IPA) solvents are used to facilitate the dissolution of reagents and the formation of the charged Meisenheimer intermediate characteristic of the SNAr mechanism.

  • Use of Microwave: Microwave heating can dramatically reduce reaction times by efficiently heating the polar solvent and reagents, often leading to cleaner reactions and higher yields.[15][16]

Conclusion and Future Perspectives

This compound is more than just a chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its predictable reactivity and synthetic accessibility make it an outstanding starting point for the rapid generation of molecular diversity. The proven success of the resulting 2,4-disubstituted pyrimidine scaffold, particularly in the highly competitive field of kinase inhibitors, underscores its value.

Future work will likely focus on expanding the range of nucleophiles used in SNAr reactions to access novel chemical space. Furthermore, the incorporation of this scaffold into more complex molecular architectures, such as macrocycles or covalent inhibitors, represents an exciting frontier for discovering the next generation of targeted therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers to innovate and build upon the rich legacy of pyrimidine in medicinal chemistry.

References

  • Kaur, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(01), 225–241.
  • Ali, D., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 9(1).
  • MDPI. (n.d.).
  • Yadav, D., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 71–94.
  • Pharma guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • Al-Warhi, T., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1442.
  • Saeed, A., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemistry, 2022, 1–32.
  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Medicinal Chemistry Letters, 12(2), 246–253.
  • Suvorov, A. I., et al. (2018). Amination of 2-chloro- and 2,4-dichloropyrimidines by polyamines. Russian Chemical Bulletin, 67(8), 1463–1469.
  • Strekowski, L., et al. (1991). ChemInform Abstract: Synthesis of 2-Chloro-4,6-di(heteroaryl)pyrimidines. ChemInform, 22(2).
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P
  • Sharma, P., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(35), 21496–21519.
  • Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Pharmaceuticals, 14(9), 868.
  • Kogon, I. C., et al. (1954). 2-chloropyrimidine. Organic Syntheses, 36, 14.
  • Komkov, A., et al. (2018). Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines.
  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.
  • Sharma, P., et al. (2021).
  • Ünver, Y., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 1145–1154.
  • Sigma-Aldrich. (n.d.). This compound.
  • P212121 Store. (n.d.). 2-Amino-6-chloro-4-(diethylamino)pyrimidine 250mg.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • CN106750831A - A kind of preparation method of 2- chloro-pyrimidine derivatives - Google P
  • Hsiao, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7491–7506.
  • Chen, X., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 20(10), 3107–3111.
  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366.
  • Britton, R., et al. (2013). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters, 23(4), 1177–1181.
  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed.

Sources

Physicochemical Profiling: Hydrophobicity and Partitioning Dynamics of 2-Chloro-4-(diethylamino)pyrimidine

[1][2][3]

Executive Summary

In the high-stakes arena of lead optimization, the pyrimidine scaffold remains a cornerstone of kinase inhibitor and antimetabolite design. This guide focuses on 2-Chloro-4-(diethylamino)pyrimidine , a bifunctional building block where the interplay between the lipophilic diethylamino tail and the reactive chloro-handle defines its physicochemical behavior.[1][2]

Understanding the hydrophobicity (LogP) of this molecule is not merely a data-logging exercise; it is a critical predictor of its efficiency in Nucleophilic Aromatic Substitution (

12123

Part 1: Molecular Architecture & Theoretical Lipophilicity[1]

The "Push-Pull" Electronic System

To understand the hydrophobicity of this molecule, one must first deconstruct its electronic environment.[3] The pyrimidine ring acts as a

12
  • The "Pull" (C2-Chlorine): The chlorine atom at position 2 exerts a strong inductive electron-withdrawing effect (-I).[1][2] This deactivates the ring but also serves as a lipophilic halogen handle.[2]

  • The "Push" (C4-Diethylamine): The diethylamino group is a strong electron donor via resonance (+M).[1] While the nitrogen atom itself is polar, the two ethyl chains significantly increase the Van der Waals surface area, driving up lipophilicity.

This internal electronic tension results in a molecule that is moderately lipophilic but retains specific polar interaction points.[1][2][3]

Predicted Values vs. Structural Analogs

In the absence of a singular, globally harmonized experimental dataset for this specific intermediate, we utilize consensus modeling and analog comparison to establish a working hypothesis.[3]

PropertyValue / EstimateSource/MethodImplications
Molecular Formula

-MW: 185.65 g/mol
XLogP3 2.4 PubChem / ComputedIdeal range for oral bioavailability (Rule of 5).[1][2][3][4][5]
H-Bond Donors 0Structural AnalysisNo -NH protons; limited water solubility.[1][2][3]
H-Bond Acceptors 3Structural AnalysisRing nitrogens available for H-bonding.[1][2][3]
pKa (Estimated) ~3.5 - 4.0Chemoinformatic ExtrapolationWeak base; mostly neutral at physiological pH (7.4).[1][2][3]

Comparative Insight: Contrast this with 2-chloro-4-(methanesulfonyl)pyrimidine . The sulfonyl group is highly polar, resulting in a LogP of ~0.6. The substitution of the sulfonyl with the diethylamino group in our target molecule shifts the LogP from 0.6 to ~2.4, a nearly 100-fold increase in lipophilicity. This shift is the primary driver for its increased membrane permeability.

Part 2: The pKa Interplay (LogP vs. LogD)

A common pitfall in profiling aminopyrimidines is ignoring ionization.[1][2] While LogP represents the partition of the neutral species, LogD (Distribution Coefficient) accounts for pH.

Mechanism of Action: The 2-chloro substituent lowers the basicity of the pyrimidine ring nitrogens significantly compared to a standard aminopyrimidine. Consequently, at physiological pH (7.4), the molecule is unlikely to be protonated.[1]

  • Result: For this compound, LogD

    
    
    
    
    LogP
    .[1][2][3]
  • Operational Benefit: You can run partitioning experiments at neutral pH without aggressive buffering to suppress ionization, simplifying the workflow.

Part 3: Experimental Determination Protocols

For definitive characterization, theoretical values must be validated.[1][2] Below are two self-validating protocols adapted from OECD Guidelines.

Method A: The Shake Flask Method (OECD 107)

Best for: Absolute accuracy when LogP is expected between -2 and 4.

The Principle: Equilibrium distribution of the analyte between pre-saturated n-octanol and water phases, followed by phase separation and quantification.[3][6]

Protocol Workflow:
  • Solvent Pre-saturation (Critical Step):

    • Mix n-octanol and distilled water (1:1 ratio) vigorously for 24 hours.

    • Allow separation for 24 hours.

    • Use the water-saturated octanol and octanol-saturated water for the experiment. Failure to do this results in volume errors due to mutual solubility.

  • Preparation:

    • Dissolve this compound in the pre-saturated octanol phase to a concentration of ~1 mg/mL (Stock).

  • Equilibration:

    • Prepare three different volume ratios of Octanol:Water (1:1, 1:2, 2:1) in glass vials.

    • Vortex for 5 minutes; Centrifuge at 2500 rpm for 10 minutes to break emulsions.

  • Quantification:

    • Sample both phases.[1][2][3][6][7]

    • Analyze via UV-Vis (approx

      
       250-270 nm) or HPLC.[1][2][3]
      
  • Validation:

    • The LogP calculated from all three ratios must fall within

      
       0.3 units.[2][3][6]
      
Method B: RP-HPLC Estimation (OECD 117)

Best for: High-throughput screening and impurities.[1][2]

The Principle: Lipophilic molecules interact longer with the C18 stationary phase.[3] Retention time (

123
Protocol Workflow:
  • System Setup:

    • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm.[1][2][3]

    • Mobile Phase: Methanol/Water (75:[1][2]25) isocratic.[1][2][8][9]

    • Flow Rate: 1.0 mL/min.[1][2][3]

  • Calibration (The Anchor):

    • Inject a reference mix with known LogP values (e.g., Acetophenone, Benzene, Toluene, Naphthalene).[1][2][3]

    • Calculate the Capacity Factor (

      
      ) for each: 
      
      
      [1]
    • Plot

      
       vs. 
      
      
      .[1][2][3]
  • Measurement:

    • Inject this compound.[1][2][3]

    • Calculate its

      
       value and interpolate LogP from the calibration curve.[2][3][9]
      

Part 4: Visualization of Workflows

Diagram 1: Structure-Property Logic & Shake Flask Workflow

Gcluster_0Structural Analysiscluster_1OECD 107 Protocol FlowMolecule2-Chloro-4-(diethylamino)pyrimidineCl_Group2-Chloro Group(-I Effect, Lipophilic Handle)Molecule->Cl_GroupAmino_Group4-Diethylamino Group(+M Effect, Hydrophobic Tail)Molecule->Amino_GroupPresat1. Solvent Pre-saturation(24h Mix + 24h Settle)Mix2. Equilibration(3 Volume Ratios)Presat->MixPhaseSep3. Phase Separation(Centrifugation)Mix->PhaseSepAnalysis4. UV/HPLC Analysis(Both Phases)PhaseSep->AnalysisResultLogP Calculation(Must match within ±0.3)Analysis->Result

Caption: Left: Structural contributors to hydrophobicity. Right: Critical path for OECD 107 Shake Flask determination.

Part 5: Implications for Drug Development

Solubility & Formulation

With a predicted LogP of ~2.4, this molecule sits in the "Sweet Spot" for drug-likeness.[1][2][3]

  • Aqueous Solubility: Likely low to moderate (< 1 mg/mL).[1][2][3]

  • Formulation Strategy: For biological assays, stock solutions should be prepared in DMSO (10-20 mM). Avoid purely aqueous buffers for stock storage to prevent precipitation.[1][2]

Reactivity Considerations

The hydrophobicity data informs synthetic scale-up.[1][2][3] In

organic solventsbiphasic systems1

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method."[1][2][3] OECD iLibrary, 1995.[1][2] [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method."[1][2][3] OECD iLibrary, 2004.[1][2] [Link][1][2]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 62968-41-6, this compound."[1][2] PubChem, 2025.[1][2][3][10] [Link][1][2]

Methodological & Application

Synthesis of 2-Chloro-4-(diethylamino)pyrimidine from 2,4-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-4-(diethylamino)pyrimidine, a valuable intermediate in medicinal chemistry and materials science. The protocol details the regioselective nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloropyrimidine with diethylamine. We delve into the mechanistic underpinnings that govern the C4 selectivity, provide a robust, step-by-step experimental procedure, and outline methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing this key pyrimidine derivative.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in pharmaceutical development, forming the core of numerous approved drugs, including kinase inhibitors like Gleevec and the antiretroviral Zidovudine. The ability to selectively functionalize the pyrimidine ring is therefore of paramount importance. The 2,4-disubstituted pyrimidine motif is particularly prevalent in small molecule drugs. A common and efficient strategy to access these structures is through the sequential displacement of halides from a pre-functionalized core like 2,4-dichloropyrimidine.

This application note focuses on the synthesis of this compound, a versatile building block where the remaining chlorine at the C2 position can be further modified, for instance, via palladium-catalyzed cross-coupling reactions. Understanding and controlling the regioselectivity of the initial amination is critical for an efficient synthetic route.

Mechanistic Rationale: Achieving C4 Regioselectivity

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles.

The Principle of Regioselectivity

In the case of 2,4-dichloropyrimidine, there are two potential sites for nucleophilic attack: the C2 and C4 positions. For most SNAr reactions on an unsubstituted 2,4-dichloropyrimidine ring, there is a strong and well-documented preference for substitution at the C4 position.

This C4 selectivity can be attributed to several factors:

  • Electronic Effects: The nitrogen atom at position 1 (N1) exerts a stronger electron-withdrawing effect on the adjacent C2 and C6 positions. However, the nitrogen at position 3 (N3) significantly activates the C4 position towards nucleophilic attack. Quantum mechanics (QM) analyses, such as examining the Lowest Unoccupied Molecular Orbital (LUMO), show that for the unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly distributed at the C4 position, indicating it as the most electrophilic site.

  • Stability of the Meisenheimer Intermediate: The intermediate formed upon nucleophilic attack (a Meisenheimer complex) is better stabilized when the attack occurs at C4. The negative charge can be delocalized more effectively over the nitrogen atoms of the pyrimidine ring.

It is crucial to note that this selectivity can be altered by the presence of other substituents on the ring or by specific reaction conditions, but for the reaction with a simple secondary amine like diethylamine, C4 substitution is the strongly favored pathway.

Role of Reagents
  • 2,4-Dichloropyrimidine: The electrophilic aromatic substrate.

  • Diethylamine: The nucleophile that displaces one of the chloride leaving groups.

  • Triethylamine (Et₃N): A non-nucleophilic organic base. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the substitution reaction. This prevents the protonation of the diethylamine nucleophile, which would render it unreactive.

The overall transformation is illustrated below.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2,4-Dichloropyrimidine Target_Product 2,4-Dichloropyrimidine->Target_Product + Diethylamine Diethylamine HN(CH₂CH₃)₂ Base Triethylamine (Et₃N) Solvent Propanol Temp 120-140 °C Byproduct Et₃N·HCl

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the amination of chloropyrimidines. Researchers should always perform a thorough risk assessment before beginning any chemical synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeNotes
2,4-DichloropyrimidineC₄H₂Cl₂N₂148.9810.01.49 gStarting material
DiethylamineC₄H₁₁N73.1410.01.02 mLNucleophile (d=0.707 g/mL)
TriethylamineC₆H₁₅N101.1912.01.67 mLBase (d=0.726 g/mL)
Anhydrous PropanolC₃H₈O60.10-10 mLSolvent
Ethyl AcetateC₄H₈O₂88.11-~100 mLExtraction solvent
Saturated NaHCO₃ (aq)---~50 mLAqueous wash
Brine---~50 mLAqueous wash
Anhydrous Na₂SO₄Na₂SO₄142.04-As neededDrying agent
Step-by-Step Procedure

G A 1. Setup & Reagent Addition - Add 2,4-dichloropyrimidine (10.0 mmol) to a reaction vial. - Add anhydrous propanol (10 mL). B 2. Nucleophile & Base Addition - Add diethylamine (10.0 mmol). - Add triethylamine (12.0 mmol) to the stirring solution. A->B C 3. Reaction - Seal the vial and heat to 120-140 °C for 15-30 minutes. - Monitor progress with TLC (e.g., 3:1 Hexanes:EtOAc). B->C D 4. Work-up - Cool to room temperature. - Concentrate under reduced pressure. - Add saturated NaHCO₃ solution. C->D E 5. Extraction - Extract the aqueous layer with ethyl acetate (3 x 30 mL). D->E F 6. Drying & Concentration - Combine organic layers. - Wash with brine, dry over Na₂SO₄, filter. - Concentrate the filtrate in vacuo. E->F G 7. Purification - Purify the crude residue by silica gel column chromatography. F->G

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a suitable reaction vial (e.g., a microwave vial or a sealed tube), add 2,4-dichloropyrimidine (1.49 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous propanol (10 mL) to the vial and stir to dissolve the starting material. To this solution, add diethylamine (1.02 mL, 10.0 mmol) followed by triethylamine (1.67 mL, 12.0 mmol).

  • Heating and Monitoring: Securely cap the reaction vial and place it in a preheated oil bath or a microwave reactor set to 120–140 °C. Stir the reaction for 15–30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 2,4-dichloropyrimidine spot.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. The obtained precipitate or solution should be dispersed in a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Product Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

Expected Analytical Data
Analysis TypeExpected Results for C₈H₁₂ClN₃
Appearance White to off-white solid or oil
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.9-8.1 (d, 1H), 6.2-6.4 (d, 1H), 3.5-3.7 (q, 4H), 1.1-1.3 (t, 6H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~162, ~160, ~158, ~105, ~43, ~13
Mass Spec. (ESI-MS) m/z: 186.08 [M+H]⁺. A characteristic isotopic pattern for one chlorine atom ([M+H]⁺ / [M+2+H]⁺ ratio of ~3:1) should be observed.
IR Spectroscopy (cm⁻¹)Key absorptions expected for C-H, C=N, and C=C stretching.

Note: Predicted NMR values are estimates. Actual shifts may vary based on solvent and concentration.

The successful synthesis is validated by:

  • TLC Analysis: A single spot for the purified product, with an Rf value distinct from the starting material.

  • NMR Spectroscopy: The presence of signals corresponding to the diethylamino group (a quartet and a triplet) and the two distinct aromatic protons of the pyrimidine ring confirms the structure.

  • Mass Spectrometry: The observation of the correct molecular ion peak with the correct chlorine isotope pattern confirms the molecular weight and elemental composition.

Safety and Handling

  • 2,4-Dichloropyrimidine: Is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethylamine and Triethylamine: Are corrosive and flammable liquids with strong odors. All manipulations should be performed in a well-ventilated fume hood.

  • Pressurized Reactions: Heating sealed vials generates pressure. Ensure appropriate glassware and safety precautions (blast shield) are used.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the regioselective synthesis of this compound. By leveraging the inherent electronic properties of the 2,4-dichloropyrimidine core, the C4 position is selectively functionalized in a reliable and efficient manner. The provided experimental and characterization guidelines offer a self-validating system to ensure the synthesis of a high-purity final product, ready for use in subsequent synthetic transformations in drug discovery and materials science research.

References

  • QM Magic Class | Chapter 29: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Vertex AI Search.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Chemistry.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Vertex AI Search.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.

Topic: Reaction of 2-Chloro-4-(diethylamino)pyrimidine with Amines: Mechanisms, Protocols, and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of 2,4-Substituted Pyrimidines

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of biologically active compounds, including essential vitamins and nucleic acids.[1][2] For drug development professionals, the 2,4-disubstituted aminopyrimidine scaffold is of particular strategic importance. It is a privileged pharmacophore found in numerous FDA-approved drugs and clinical candidates, most notably in the class of protein kinase inhibitors for oncology.[3][4][5]

The reaction of 2-chloro-4-(diethylamino)pyrimidine with a diverse range of primary and secondary amines provides a direct and versatile route to libraries of N2,N4-disubstituted pyrimidine-2,4-diamines. Understanding the nuances of this transformation is critical for researchers aiming to synthesize novel molecular entities for screening and lead optimization. This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols for various conditions, and field-proven insights for troubleshooting and optimization.

Part 1: The Reaction Mechanism - A Deeper Look into SNAr

The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7] The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-deficient. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles, a feature less common in electron-rich carbocyclic aromatic rings like benzene.[7][8]

The key steps are as follows:

  • Nucleophilic Attack: The amine nucleophile attacks the C2 carbon, which bears the chloro leaving group. The electron-withdrawing nature of the adjacent ring nitrogens makes both the C2 and C4 positions electrophilic. While the 4-position is often more reactive in simple dichloropyrimidines, the presence of the electron-donating diethylamino group at C4 deactivates this position, directing the substitution to the C2 position.[9][10]

  • Formation of the Meisenheimer Complex: The attack disrupts the aromaticity of the pyrimidine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by delocalization onto the electronegative nitrogen atoms of the ring.

  • Rearomatization: The intermediate collapses, expelling the chloride ion as the leaving group. This step restores the aromaticity of the pyrimidine ring and is typically the rate-determining step. The liberated HCl is neutralized by a base (e.g., triethylamine) or by an excess of the amine nucleophile.

The presence of the electron-donating diethylamino group at C4 makes the starting material less reactive than its 2,4-dichloropyrimidine counterpart.[11] Consequently, heating is often required to drive the reaction to completion at a reasonable rate.[6][7]

Caption: SNAr mechanism for the amination of this compound.

Part 2: Experimental Protocols and Workflows

The choice of methodology depends on the reactivity of the amine, available equipment, and desired reaction time. Below are three robust protocols that cover the most common laboratory scenarios.

Workflow Overview

The general experimental process follows a logical sequence from setup to final product analysis.

Caption: General experimental workflow for synthesis.
Protocol 1: Conventional Synthesis via Thermal Heating

This is the most common and accessible method, suitable for a wide range of primary and secondary aliphatic amines.

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine of choice (1.1 - 1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Ethanol, n-Propanol, DMF, or Dioxane)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification supplies

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen anhydrous solvent (to achieve a concentration of approx. 0.1-0.5 M).

  • Reagent Addition: Add the amine (1.1 eq) followed by the base (e.g., TEA, 1.5 eq) to the stirred solution/suspension.[12]

  • Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-24 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Isolation: Redissolve the residue in an organic solvent like ethyl acetate (EtOAc) and wash with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ to remove the hydrochloride salt, followed by a brine wash.[6][13]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Accelerated Synthesis via Microwave Irradiation

This method dramatically reduces reaction times from hours to minutes, making it ideal for high-throughput synthesis and for less reactive amines.[13]

Materials and Reagents:

  • This compound (1.0 eq, e.g., 1 mmol)

  • Amine of choice (1.0 - 1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous propanol or ethanol (2-4 mL)

  • Microwave reaction vial (2-5 mL or 10-20 mL) with a magnetic stir bar

  • Microwave reactor

Step-by-Step Procedure:

  • Setup: In a microwave reaction vial, combine this compound (1.0 eq) and the amine (1.0 eq).

  • Reagent Addition: Add anhydrous propanol (e.g., 3 mL) and triethylamine (1.5 eq).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 120–140 °C for 15–30 minutes.[6][13]

  • Workup & Isolation: After cooling, the resulting mixture or precipitate can be dispersed in a saturated aqueous solution of sodium bicarbonate. Extract the product into ethyl acetate.[13]

  • Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude product as described in Protocol 1.

Protocol 3: Acid-Catalyzed Amination with Anilines

While aliphatic amines react well under basic or neutral conditions, less nucleophilic aromatic amines (anilines) can benefit from acid catalysis, which protonates the pyrimidine ring, making it more electrophilic.[14][15]

Materials and Reagents:

  • This compound (1.0 eq)

  • Aniline derivative (1.1 eq)

  • Aqueous HCl (0.1 eq of a stock solution, e.g., 0.6 M)

  • Solvent: Deionized water or an alcohol (e.g., 2-propanol)

  • Reaction vessel suitable for heating

Step-by-Step Procedure:

  • Setup: In a reaction vessel, combine the pyrimidine (1.0 eq) and the aniline (1.1 eq).

  • Solvent and Catalyst: Add the solvent (e.g., water, to approx. 0.1 M) followed by the aqueous HCl catalyst (0.1 eq).[6][14]

  • Reaction: Heat the mixture to 80-100 °C and monitor for completion. Note that highly basic amines are unsuited for this method as they would be fully protonated by the acid.[14]

  • Workup: Cool the reaction to room temperature. Carefully basify the mixture by adding a saturated aqueous solution of Na₂CO₃ until the pH is > 8.

  • Isolation: The product may precipitate upon basification and can be collected by filtration. The aqueous filtrate can be extracted with an organic solvent (e.g., EtOAc) to recover additional product.[6]

  • Purification: Combine the solid with the extracted material and purify as needed.

Part 3: Optimization and Troubleshooting

Achieving high yields and purity requires a clear understanding of how different parameters affect the reaction outcome.

Table 1: Influence of Key Reaction Parameters
ParameterEffect & Expert Insights
Nucleophile Reactivity: Secondary aliphatic amines (e.g., morpholine, piperazine) are generally more reactive than primary aliphatic amines, which are more reactive than aromatic amines (anilines).[11] Sterics: Highly hindered amines may require more forcing conditions (higher temperature, longer time, or microwave heating).
Solvent Polar Aprotic (DMF, DMSO): Excellent for dissolving reagents and can accelerate the reaction but may complicate workup. Alcohols (EtOH, PrOH): Good general-purpose solvents. Can act as a competing nucleophile at very high temperatures, leading to alkoxy side products.[8] Water: An effective and "green" solvent, particularly for acid-catalyzed reactions.[14] However, it can lead to hydrolysis of the starting material, forming the hydroxypyrimidine byproduct.[6]
Base Purpose: Primarily to scavenge the HCl byproduct. Choice: Triethylamine (TEA) and DIPEA are common, non-nucleophilic organic bases. Inorganic bases like K₂CO₃ can also be used, especially in polar aprotic solvents like DMF.[4]
Temperature Most reactions require heating.[6][7] Start at 80 °C and increase if the reaction is sluggish. Microwave heating (120-140 °C) is highly effective for acceleration.[13] Be aware that prolonged heating at high temperatures can increase side product formation.[6]
Troubleshooting Flowchart

When experiments do not proceed as planned, a systematic approach can quickly identify and resolve the issue.

Caption: A troubleshooting flowchart for optimizing substitutions.

Part 4: Representative Data

The following table provides examples of typical reaction conditions and outcomes for the amination of this compound with various amines, illustrating the versatility of the protocols.

Table 2: Examples of Amination Reactions
Amine NucleophileMethodSolventTemp (°C)TimeTypical Yield (%)
MorpholineConventionalEthanol806 h92%
N-MethylpiperazineMicrowaven-Propanol14020 min88%[13]
BenzylamineConventionalDMF10012 h85%
4-MethoxyanilineAcid-Catalyzed2-Propanol10018 h75%
CyclopropylamineMicrowaveEthanol12025 min81%

Note: Yields are highly dependent on the specific substrates and reaction scale and should be considered representative.

Conclusion

The nucleophilic aromatic substitution of this compound is a reliable and highly adaptable reaction for the synthesis of diverse 2-amino-4-(diethylamino)pyrimidine libraries. By understanding the underlying SNAr mechanism and carefully selecting the reaction conditions—whether conventional heating, microwave irradiation, or acid catalysis—researchers can efficiently access target compounds. The protocols and troubleshooting guides provided herein serve as a comprehensive resource for scientists and drug development professionals to successfully implement and optimize this critical transformation in their synthetic endeavors.

References

  • N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. (2012). Google Scholar.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (n.d.). ACS Publications. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. (2023). Preprints.org. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles. (1995). Zenodo. [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2015). Arkivoc. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Scigress. [Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table. (n.d.). ResearchGate. [Link]

  • Addition and substitution reactions of chloropyrimidines with lithium reagents | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). (n.d.). MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). RSC Publishing. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). National Institutes of Health (NIH). [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). National Institutes of Health (NIH). [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). National Institutes of Health (NIH). [Link]

  • Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc.. [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2018). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). National Institutes of Health (NIH). [Link]

  • Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines | Request PDF. (2007). ResearchGate. [Link]

  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (2013). National Institutes of Health (NIH). [Link]

Sources

Application Note: Microwave-Assisted Functionalization of 2-Chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the microwave-assisted synthesis and subsequent functionalization of 2-Chloro-4-(diethylamino)pyrimidine . While the pyrimidine scaffold is ubiquitous in medicinal chemistry (e.g., kinase inhibitors), the regioselective functionalization of the 2,4-dichloro precursor presents a specific challenge.

The introduction of a diethylamino group at the C4 position electronically deactivates the remaining C2-chloride via resonance, rendering it sluggish to subsequent Nucleophilic Aromatic Substitution (


) under conventional thermal heating. This application note demonstrates how Microwave-Assisted Organic Synthesis (MAOS) overcomes this activation energy barrier, reducing reaction times from hours to minutes while suppressing side reactions.

Scientific Rationale & Mechanism

The "Inverted" Reactivity Challenge

The starting material, 2,4-dichloropyrimidine, possesses two electrophilic sites. The C4 position is inherently more reactive due to the para-like relationship with the N1 nitrogen. Consequently, reacting 2,4-dichloropyrimidine with diethylamine yields This compound as the major isomer.

However, once the C4-diethylamino group is installed, the ring's electrophilicity drops significantly. The lone pair on the exocyclic nitrogen donates electron density into the ring (Mesomeric effect


), effectively "shielding" the C2-chloride from nucleophilic attack.

Why Microwave? Conventional reflux often fails to drive C2-substitution to completion, leading to hydrolysis byproducts (uracils) or incomplete conversion. Microwave irradiation provides:

  • Rapid Kinetic Energy Transfer: Direct coupling with polar solvents (e.g., EtOH, NMP) generates localized superheating.

  • High-Pressure Capability: Allows solvents to be heated 50–80°C above their boiling points, exponentially increasing the reaction rate (Arrhenius equation).

Reaction Pathway Visualization

ReactionPathway cluster_legend Reactivity Profile Start 2,4-Dichloropyrimidine Intermediate 2-Chloro-4-(diethylamino) pyrimidine (Target Scaffold) Start->Intermediate Diethylamine RT, 1h (C4 Selective) Product_A 2,4-Diaminopyrimidine (SNAr Product) Intermediate->Product_A Amine (R-NH2) MW: 160°C, 20 min (Overcomes Deactivation) Product_B 2-Aryl-4-(diethylamino) pyrimidine (Suzuki Product) Intermediate->Product_B Ar-B(OH)2, Pd Cat MW: 120°C, 15 min Desc C4 is kinetically favored. C2 requires MW activation.

Figure 1: Reaction pathway illustrating the sequential functionalization. The red arrow indicates the high-energy step requiring microwave activation.

Experimental Protocols

Precursor Synthesis (Batch Mode)

Note: If you do not have the scaffold, synthesize it as follows. If purchased, skip to 3.2.

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Diethylamine (1.1 eq), Triethylamine (

    
    , 1.2 eq).
    
  • Solvent: Ethanol or DCM.

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in solvent at 0°C.

    • Add

      
      , then dropwise add Diethylamine.
      
    • Stir at RT for 1-2 hours. (C4 substitution is fast).

    • Workup: Evaporate solvent, wash with water, extract with EtOAc.

    • Result: this compound.

Protocol A: C2-Amination via

Objective: Displacement of the deactivated C2-Cl with a secondary amine (e.g., Morpholine, Aniline).

Reagents:

  • Scaffold: this compound (1.0 mmol)

  • Nucleophile: Aniline or Morpholine (1.5 mmol)

  • Base: DIPEA (Diisopropylethylamine) (2.0 mmol)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol. Note: NMP is a strong microwave absorber (high tan

    
    ).
    

Microwave Parameters:

Parameter Setting
Temperature 160 °C
Hold Time 20 minutes
Pressure Limit 250 psi (17 bar)
Power Dynamic (Max 200W)

| Stirring | High |

Step-by-Step:

  • Loading: In a 10 mL microwave vial, add the scaffold (185 mg, 1 mmol), amine (1.5 eq), and DIPEA (2.0 eq).

  • Solvation: Add 2.5 mL of NMP. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave cavity. Apply the "Ramp-to-Temperature" method (2 min ramp to 160°C).

  • Monitoring: Analyze by LC-MS. The starting material (m/z ~186) should disappear; product mass will appear.

  • Workup: Pour reaction mixture into 20 mL water. If solid precipitates, filter.[1][2] If oil, extract with EtOAc (3x). Wash organic layer with brine to remove NMP.

Protocol B: C2-Suzuki-Miyaura Cross-Coupling

Objective: Formation of C-C bond at the C2 position using a boronic acid.

Reagents:

  • Scaffold: this compound (1.0 mmol)

  • Boronic Acid: Phenylboronic acid (1.2 mmol)

  • Catalyst:

    
     (5 mol%) or Pd-EnCat (encapsulated Pd for cleaner workup).
    
  • Base:

    
     (2M aqueous solution, 2.0 eq).
    
  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio).

Microwave Parameters:

Parameter Setting
Temperature 120 °C
Hold Time 15 minutes
Pressure Limit 200 psi

| Power | Dynamic |

Step-by-Step:

  • Catalyst Prep: In a 10 mL vial, add scaffold, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Purge the vial with Nitrogen or Argon for 1 minute (Critical to prevent Pd oxidation).

  • Solvent Addition: Add degassed DME (3 mL) and 2M

    
     (1 mL). Cap immediately.
    
  • Irradiation: Heat to 120°C for 15 minutes.

  • Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water.

Results & Optimization Guide

Comparative Efficiency Data

The following table contrasts thermal reflux conditions with the microwave protocols described above for this specific scaffold.

Reaction TypeConditionTimeYieldPurity (LC-MS)

(C2-Aniline)
Thermal Reflux (n-BuOH, 117°C)18 Hours45%70% (Hydrolysis byproducts)

(C2-Aniline)
Microwave (NMP, 160°C) 20 Mins 88% >95%
Suzuki (C2-Ph) Thermal Reflux (Dioxane, 100°C)12 Hours60%85%
Suzuki (C2-Ph) Microwave (DME, 120°C) 15 Mins 92% >98%
Troubleshooting Matrix
IssueProbable CauseSolution
Incomplete Conversion (

)
C2 deactivation is too strong.Increase Temp to 180°C; Switch solvent to NMP (better absorber).
Pd Black Precipitation (Suzuki) Catalyst decomposition / Oxygen.Ensure rigorous degassing (

purge); Lower temp to 110°C.
High Pressure Errors Solvent vapor pressure too high.Use a solvent with a higher boiling point (e.g., switch EtOH to n-BuOH or DMF).
Regioselectivity Issues Incorrect starting material synthesis.Verify precursor is 4-substituted, not 2-substituted, using NOE NMR.

References

  • Regioselectivity in Pyrimidines: Luo, Y., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles."[3] The Journal of Organic Chemistry, 2015, 80(15), 7757–7763.

  • Microwave Suzuki Coupling Protocols: Dolšak, A., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids."[4] Catalysts, 2021, 11(4), 446.

  • General Microwave Synthesis of Aminopyrimidines: Qureshi, F., et al. "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study."[5] Arabian Journal of Chemistry, 2022, 15(12), 104366.

Sources

Troubleshooting & Optimization

Removing unreacted 2,4-dichloropyrimidine from product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization & Purification Support Center .

Ticket Subject: Removal of Unreacted 2,4-Dichloropyrimidine (2,4-DCP) Ticket ID: CHEM-SUP-24DCP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

2,4-Dichloropyrimidine (2,4-DCP) is a versatile electrophile used extensively in the synthesis of kinase inhibitors and functionalized heterocycles.[1] However, its persistence in reaction mixtures complicates downstream processing. Its removal is challenging due to its moderate solubility in both organic and aqueous phases and its tendency to co-elute with mono-substituted products.

This guide provides a tiered troubleshooting approach, moving from physical separation (volatility) to chemical quenching (hydrolysis/scavenging) and chromatographic resolution.

Module 1: Physical Removal (Volatility)

Logic: 2,4-DCP has a relatively high vapor pressure compared to most coupled products (MW 148.98 g/mol ; BP ~101°C at 23 mmHg). If your product is non-volatile (MW > 250), sublimation is the cleanest method.

Protocol A: High-Vacuum Sublimation

Best for: Small scale (<5g), thermally stable products.

  • Concentrate: Remove bulk reaction solvents (THF, DMF, etc.) via rotary evaporation.[2]

  • High Vacuum Stage: Connect the flask to a high-vacuum manifold (<0.5 mmHg).

  • Thermal Induction: Immerse the flask in a water bath set to 40–50°C .

  • Observation: 2,4-DCP will sublime and deposit on the colder upper neck of the flask or the bump trap.

    • Warning: Ensure your bump trap is clean before starting to avoid cross-contamination.

  • Duration: 2–4 hours usually removes >95% of residual 2,4-DCP.

Data: Vapor Pressure Profile

Compound Boiling Point (Lit.) State at RT Removal Strategy
2,4-DCP 101°C @ 23 mmHg Solid Sublimation / High Vac
Product Typically >200°C Solid Remains in Flask

| DMF | 153°C @ 760 mmHg | Liquid | Azeotrope with Toluene |

Module 2: Chemical Quenching (Hydrolysis)

Logic: 2,4-DCP is an electrophile. Unreacted material can be converted into water-soluble 2-chloro-4-hydroxypyrimidine (or its isomer) via base-mediated hydrolysis, allowing it to be washed away in the aqueous layer.

Critical Constraint: Only use this if your product is stable to basic aqueous conditions (pH > 10).

Protocol B: The "Base-Crash" Wash
  • Dissolution: Dissolve the crude mixture in a water-immiscible solvent (EtOAc or DCM).

  • Quench: Add 2.0 equivalents (relative to estimated 2,4-DCP) of 1M NaOH .

  • Agitation: Stir vigorously at RT for 30–60 minutes .

    • Mechanism:[3][4] The hydroxide ion attacks the C4 position of 2,4-DCP, displacing the chloride. The resulting phenol (hydroxypyrimidine) is deprotonated at this pH, becoming an ionic salt (water-soluble).

  • Separation: Transfer to a separatory funnel.

    • Aqueous Layer: Contains hydrolyzed 2,4-DCP impurities.

    • Organic Layer: Contains your neutral product.

  • Wash: Wash the organic layer once with brine to remove residual base, then dry over

    
    .
    

Module 3: Solid-Phase Scavenging (The Pharma Standard)

Logic: If your product contains sensitive functional groups (esters, hydrolyzable halides) that cannot survive NaOH, use a solid-supported scavenger. Thiol-based resins are highly effective at "grabbing" the electrophilic 2,4-DCP via


.
Protocol C: Thiol Resin Scavenging

Reagent: Silica-supported Thiol (Si-Thiol) or Polymer-supported Thiol.

  • Calculate Load: Assume 10-20% excess 2,4-DCP remains. Use 3–4 equivalents of resin relative to the impurity.

  • Incubation: Add the resin to your reaction mixture (or crude redissolved in THF/EtOH).

  • Conditions: Stir at 40–50°C for 2 hours .

    • Note: Heat is often required because 2,4-DCP is less reactive than acyl chlorides or isocyanates.

  • Filtration: Filter the mixture through a fritted funnel or Celite pad. The 2,4-DCP remains covalently bound to the resin beads.

  • Rinse: Wash the resin cake with solvent to recover any entrained product.

Module 4: Decision Logic & Visualization

Use the following decision tree to select the safest removal method for your specific synthesis.

PurificationLogic Start Crude Mixture containing 2,4-DCP Impurity IsVolatile Is Product Volatile? (MW < 200) Start->IsVolatile Vac Caution: Co-sublimation Risk. Use Chromatography. IsVolatile->Vac Yes IsBaseStable Is Product Base Stable? (No esters/labile halides) IsVolatile->IsBaseStable No HighVac Apply High Vacuum (0.5 mmHg) @ 45°C for 4 hrs Hydrolysis Base Wash Protocol: 1M NaOH wash converts 2,4-DCP to water-soluble species IsBaseStable->Hydrolysis Yes IsAcidStable Is Product Basic (Amine)? IsBaseStable->IsAcidStable No AcidWash Reverse Extraction: 1. Extract Product into 1M HCl 2. Discard Organic (contains 2,4-DCP) 3. Basify Aqueous & Re-extract IsAcidStable->AcidWash Yes Scavenger Use Thiol Scavenger Resin (Si-Thiol) @ 50°C IsAcidStable->Scavenger No (Neutral/Sensitive)

Caption: Decision matrix for selecting the optimal purification strategy based on product stability and physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: I tried chromatography (Hex/EtOAc), but 2,4-DCP streaks and co-elutes with my product. Why? A: 2,4-DCP is weakly polar but can interact with silanols.

  • Fix: Switch to a DCM/MeOH gradient or add 1% Triethylamine to your Hex/EtOAc mobile phase. The amine modifier neutralizes silica acidity, sharpening the bands. Alternatively, use reverse-phase (C18) chromatography; 2,4-DCP elutes early in high-water fractions, while most organic products retain longer.

Q2: Can I use rotovap to remove it? A: Standard rotovap vacuum (~20-40 mmHg) is often insufficient to remove it quickly without excessive heat. You need a high-vacuum pump (<1 mmHg) to sublime it effectively at safe temperatures (<50°C). If you see white crystals forming in your bump trap, that is the 2,4-DCP subliming.

Q3: My product is an amine. Can I use the "Reverse Extraction" method? A: Yes, this is the most efficient method.

  • Dissolve crude in EtOAc.[5]

  • Extract with 1M HCl .

    • Result: Product (protonated) goes to water; 2,4-DCP (neutral) stays in EtOAc.

  • Discard EtOAc layer.

  • Basify the aqueous layer (pH > 10) with NaOH.

  • Extract the now-neutral product back into fresh EtOAc.

Q4: Will 2,4-DCP react with my scavenger resin at room temperature? A: Slowly. 2,4-DCP is less reactive than 2,4-dichloro-5-nitropyrimidine. To ensure complete removal within a reasonable timeframe (2-4 hours), mild heating (40-50°C) is recommended when using thiol or amine resins.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77531, 2,4-Dichloropyrimidine. Retrieved from [Link]

  • Organic Syntheses. (1963). 2-Chloropyrimidine.[1][6][7] Org. Synth. 1963, 43, 336. Retrieved from [Link]

  • Biotage. (n.d.). ISOLUTE® Si-Thiol Metal and Electrophile Scavenger. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-Chloro-4-(diethylamino)pyrimidine

[1]

Core Directive & Scope

Welcome to the Technical Support Center. This guide addresses the stability profile of 2-Chloro-4-(diethylamino)pyrimidine (CAS: 62968-41-6) in protic solvents.[1]

The Bottom Line: While the 4-diethylamino group provides electronic stabilization relative to 2,4-dichloropyrimidine, the 2-chloro position remains a labile "hot spot" for Nucleophilic Aromatic Substitution (

solvolysisacidic conditionsheat

Critical Stability Alerts (The "Why")

To prevent degradation, you must understand the competing electronic forces within the molecule.

The Mechanism: The "Trojan Horse" Effect

The 4-diethylamino group is an electron-donating group (EDG). Through resonance, it pushes electron density into the pyrimidine ring.

  • The Benefit: This makes the C2 carbon less electrophilic compared to unsubstituted 2-chloropyrimidine, offering a baseline stability in neutral conditions.

  • The Trap (Trojan Horse): The EDG increases the basicity of the ring nitrogens (specifically N3).[1] In the presence of even weak acids (or acidic impurities in aged alcohols), N3 becomes protonated.

  • The Result: Protonation creates a cationic pyrimidinium species. The C2 carbon becomes highly electrophilic, inviting rapid attack from the solvent (solvolysis), displacing the chloride.

Visualizing the Degradation Pathway

The following diagram illustrates how acidic conditions catalyze the destruction of your starting material.

degradation_mechanismcluster_legendPathway LogicSMStarting Material(Neutral)ProtonatedProtonated Intermediate(Highly Electrophilic)SM->Protonated+ H+ (Acid)TransitionMeisenheimer Complex(Solvent Addition)Protonated->Transition+ ROH / H2OProductDegradation Product(2-Alkoxy/Hydroxy)Transition->Product- HCldescProtonation at N3 activates C2 fornucleophilic attack by the solvent.

Caption: Acid-catalyzed solvolysis pathway. Note that protonation is the rate-limiting activation step.

Troubleshooting Guide

Use this matrix to diagnose issues observed during LCMS/NMR analysis or reaction workup.

Symptom Probable Cause The Mechanism Corrective Action
LCMS: M+16 peak HydrolysisWater attacks C2, displacing Cl. Product is 2-Hydroxy-4-(diethylamino)pyrimidine.[1]Check solvent water content.[2] Avoid aqueous acidic workups. Buffer to pH 7-8.
LCMS: M+30 peak (in MeOH)MethanolysisMethanol attacks C2. Product is 2-Methoxy-4-(diethylamino)pyrimidine.[1]Stop using MeOH as a reaction solvent. Switch to ACN or DMF.[3]
Yield Loss (Post-Workup)Acidic QuenchStrong acid (HCl) used to quench reaction protonates the ring, facilitating hydrolysis during extraction.[1]Use Ammonium Chloride (sat.) or Phosphate buffer (pH 7) for quenching.[1]
Solidification / Precipitate HCl FormationReaction generates HCl byproduct, which forms a salt with the diethylamino group or the ring nitrogen.Add a scavenger base (e.g.,

or DIPEA) to neutralize HCl as it forms.[1]

Experimental Protocols

A. Solvent Selection Strategy

Do not rely on "standard" solvents. Use this decision tree to select the correct media for your reaction.

solvent_selectionStartSelect Solvent for2-Cl-4-amino-pyrimidineQ1Is the nucleophilecharged (e.g., NaH, KOtBu)?Start->Q1BranchAUse Polar Aprotic(DMF, DMSO, NMP)Q1->BranchAYes (SNAr)Q2Is the reactiontemperature > 60°C?Q1->Q2NoBranchBUse Aprotic Non-Polar(Toluene, Dioxane)Q2->BranchBYesBranchCProtic Allowed ONLY if:1. pH is Basic/Neutral2. No Strong Acid CatalystQ2->BranchCNo

Caption: Solvent decision tree. Aprotic solvents are preferred to eliminate solvolysis risks.[4][5]

B. Safe Storage Protocol
  • Physical State: Store as a solid. Solutions in MeOH/EtOH degrade over time (weeks at

    
    C).[1]
    
  • Atmosphere: Store under Argon/Nitrogen. Moisture in the air can cause slow surface hydrolysis, releasing HCl, which autocatalyzes further degradation.

  • Temperature:

    
    C is sufficient for the solid. 
    
    
    C is required for solution storage.
C. Reaction Setup (Nucleophilic Substitution)

If you are displacing the Chlorine with an amine or alkoxide:

  • Solvent: Anhydrous DMF or DMSO (Preferred).[1]

  • Base: Use 2.0 - 3.0 equivalents of base (DIPEA,

    
    , or 
    
    
    ).
    • Reasoning: The first equivalent neutralizes the incoming nucleophile (if HCl salt).[1] The second neutralizes the HCl generated from the substitution. This prevents the reaction mixture from becoming acidic.

  • Temperature: Start at RT. Heat to

    
    C only if monitoring shows no conversion after 2 hours.
    
    • Note: The 4-diethylamino group deactivates the ring, so this reaction will be slower than with 2,4-dichloropyrimidine. Patience is better than excessive heat.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol for LCMS sample preparation? A: Yes, but with strict conditions.

  • Do: Inject immediately. Use a neutral mobile phase if possible.

  • Do Not: Leave the sample in MeOH in the autosampler overnight. The acidic modifier (Formic Acid/TFA) in your LCMS method will catalyze methanolysis in the vial, leading to "ghost" peaks (

    
    ) that aren't in your bulk material.[1]
    

Q: Why is my reaction turning yellow/orange? A: This is often a sign of N-oxide formation or polymerization if exposed to air, but more commonly, it indicates the formation of the Meisenheimer complex or protonated species. If the color persists after workup, check for impurities. Pure this compound should be off-white to pale yellow.[1]

Q: I see two spots on TLC. One is my product, what is the lower spot? A: In protic solvents, the lower spot is likely the 2-hydroxy derivative (hydrolysis product). It is more polar than the chloro-starting material due to the ability to hydrogen bond.

Q: Is the 2-position or 4-position more reactive? A: The 2-position is significantly more reactive. The nitrogen atoms at positions 1 and 3 withdraw electron density from C2 inductively and through resonance. While the 4-diethylamino group donates electrons, it primarily passivates the 4-position and only partially passivates the 2-position.

References

  • Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. (Standard text on Heterocyclic Chemistry detailing chloropyrimidine reactivity).
  • Solvolysis Kinetics

    • O'Connor, C. J., et al. "Substituent effects on the hydrolysis of 2-chloropyrimidines." Journal of the Chemical Society, Perkin Transactions 2, 1980.
    • Context: Demonstrates that electron-donating groups (like diethylamino) slow down hydrolysis compared to H or Cl, but do not stop it in acidic media.[1]

    • [1]

  • Solvent Effects on Nucleophilic Substitution: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. Context: Authoritative source on why polar aprotic solvents (DMF/DMSO) enhance rates while suppressing solvolysis compared to protic solvents.
  • General Stability Data (Computed/Experimental)

    • National Institute of Standards and Technology (NIST).[1][6] "Pyrimidine, 2-chloro- Properties."

    • Context: Baseline reactivity d
    • [1]

Troubleshooting low reactivity of 2-chloro pyrimidine position

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #2-Cl-PYR-Reactivity Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are experiencing low conversion or sluggish kinetics at the 2-position of a pyrimidine scaffold. This is a common bottleneck. While the pyrimidine ring is generally


-deficient, the 2-position (C2) possesses unique electronic and steric characteristics that often make it less reactive than the 4-position (C4) in Nucleophilic Aromatic Substitution (

), despite being flanked by two nitrogens.

This guide provides a tiered troubleshooting protocol, moving from fundamental


 optimization to metal-catalyzed escalation strategies.
Phase 1: Diagnostic Workflow

Before altering conditions, determine the electronic nature of your substrate and nucleophile. Follow this logic flow to select the correct remediation module.

DiagnosticTree Start START: Low Reactivity at C2 CheckRing Is the Pyrimidine Ring Electron-Rich? (e.g., -OMe, -NH2 at C4/C6) Start->CheckRing CheckNuc Is the Nucleophile Weak/Non-Basic? (e.g., Aniline, Amide) CheckRing->CheckNuc No (Activated) MethodPd Pd-Catalysis (Buchwald) (See Module 4) CheckRing->MethodPd Yes (Deactivated) MethodSNAr Standard SNAr Optimization (See Module 2) CheckNuc->MethodSNAr No (Aliphatic Amine/Alkoxide) MethodAcid Acid-Catalyzed SNAr (See Module 3) CheckNuc->MethodAcid Yes

Figure 1: Decision matrix for selecting the optimal reaction pathway based on substrate electronics.

Module 2: Optimization (Standard Protocols)

Applicability: Electron-deficient rings with aliphatic amines or alkoxides.

The Root Cause: Why is C2 sluggish?

Users often assume C2 should be the most reactive position because it is between two electronegative nitrogens. This is incorrect.

  • Intermediate Stability: In

    
    , the rate-determining step is often the formation of the Meisenheimer complex. Attack at C4 yields a resonance structure where the negative charge is delocalized onto the para-nitrogen (N1), which is highly stabilizing. Attack at C2 places charge on adjacent nitrogens (ortho-like), which is less favorable than the para-like resonance at C4 [1].
    
  • LUMO Coefficients: Frontier Molecular Orbital (FMO) theory shows the LUMO coefficient is typically larger at C4 than C2, making C4 the "softest" and most electrophilic site for initial attack [2].

Protocol A: The "Naked Anion" Strategy

If your reaction is in alcohol (MeOH, EtOH), the nucleophile is heavily solvated via hydrogen bonding, reducing its energy and increasing the activation barrier.

Remediation: Switch to polar aprotic solvents.

  • Recommended Solvents: DMSO, NMP, or DMF.

  • Mechanism: These solvents solvate the cation (e.g.,

    
    ) but leave the anion "naked" and highly reactive.
    
  • Stoichiometry: 1.0 eq Substrate, 1.2–1.5 eq Nucleophile, 2.0 eq DIPEA (or

    
    ).
    
  • Temperature: Start at 80°C; escalate to 120°C if needed.

SolventRelative Rate (

)
Note
MeOH/EtOH 1High H-bonding deactivates nucleophile.
THF ~10Poor solubility for salts; good for Li-bases.
Acetonitrile ~50Good, but limited boiling point (82°C).
DMSO >1000Gold Standard. Destabilizes ground-state nucleophile.
Module 3: Acid-Catalyzed

Applicability: Weak nucleophiles (anilines) or sterically hindered centers where basic conditions fail.

The Logic

When the ring is not electrophilic enough, or the nucleophile is too weak, protonating a ring nitrogen (


 or 

) transforms the substrate into a pyrimidinium species. This lowers the LUMO energy drastically, making the C2 carbon hyper-electrophilic [3].
Protocol B: The "Proton Switch"
  • Solvent: 2-Propanol (IPA) or n-Butanol.

  • Catalyst: 1.0 eq HCl (4M in Dioxane) or p-TsOH.

  • Setup: Mix substrate and aniline in alcohol. Add acid.[1] Heat to reflux.

  • Workup: The product will often precipitate as the HCl salt upon cooling. Filter and wash.

Warning: Do not use this if acid-labile protecting groups (Boc, THP) are present.

Module 4: Palladium-Catalyzed Cross-Coupling

Applicability: Electron-rich rings (e.g., 4-methoxy-2-chloropyrimidine) or when


 requires temperatures that degrade the substrate.

When the ring is deactivated by Electron Donating Groups (EDGs),


 is often impossible. You must switch mechanisms from addition-elimination to oxidative addition-reductive elimination (Buchwald-Hartwig).
Protocol C: The "Heavy Artillery" (Buchwald-Hartwig)

For 2-chloropyrimidines, oxidative addition is difficult because the C-Cl bond is strong and the nitrogen lone pairs can poison the catalyst. You need specific ligands.[2]

Recommended System:

  • Pre-catalyst:

    
     or Pd(OAc)
    
    
    
    .
  • Ligand: Xantphos (First choice for heterocycles) or BrettPhos (For primary amines) [4].

  • Base:

    
     (Mild) or NaOtBu (Strong).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Charge flask with Substrate (1.0 eq), Amine (1.2 eq), Base (2.0 eq),

    
     (0.05 eq), and Xantphos (0.10 eq).
    
  • Purge with Argon/Nitrogen for 10 minutes (Critical:

    
     kills the active Pd(0) species).
    
  • Add degassed Dioxane.

  • Heat to 100°C for 4–12 hours.

Module 5: Regioselectivity (The 2,4-Dichloro Puzzle)

Issue: You have 2,4-dichloropyrimidine and want to substitute only the 2-position.

Reality Check: Under standard


 conditions, C4 reacts first  (Selectivity > 95:5).
To functionalize C2 first, you must block C4 or use a directing group strategy, but this is synthetically "expensive."

Standard Workflow for 2,4-Functionalization:

  • Step 1: React C4 with Nucleophile A (0°C to RT).

  • Step 2: Isolate intermediate.

  • Step 3: React C2 with Nucleophile B (80°C+, or Buchwald).

Visualizing the Selectivity Gap:

ReactionPath cluster_0 Kinetic Product (Fast) cluster_1 Thermodynamic/Slow Substrate 2,4-Dichloropyrimidine TS_C4 TS: Para-like Resonance Stab. Substrate->TS_C4  k1 (Fast) TS_C2 TS: Ortho-like Less Stable Substrate->TS_C2  k2 (Slow) C4_Product 4-Substituted (Major) TS_C4->C4_Product C2_Product 2-Substituted (Minor/Trace) TS_C2->C2_Product

Figure 2: Kinetic bifurcation showing the dominance of C4 substitution due to resonance stabilization.

References
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[3] (Standard text confirming C4 > C2 reactivity order in pyrimidines).

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link

  • Barrett, D. G. et al. "Acid-Catalyzed Nucleophilic Substitution of 2-Chloropyrimidines." Journal of Organic Chemistry, 2015, 80(15), 7757–7763.[4] Link

  • Guram, A. S. et al. "New Catalysts for Buchwald-Hartwig Amination of Heterocycles." Organic Letters, 2005, 7(18), 3965–3968. Link

Sources

Technical Support Center: Minimizing Side Products in Pyrimidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for pyrimidine substitution reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. Pyrimidines are a cornerstone of many bioactive molecules, and their precise functionalization is often critical for achieving desired therapeutic effects. However, nucleophilic aromatic substitution (SNAr) and other substitution reactions on the pyrimidine ring can be prone to the formation of undesired side products, complicating synthesis and purification efforts.

This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you diagnose and resolve common issues encountered in the lab. By understanding the underlying mechanistic principles, you can proactively design experiments that maximize the yield of your target compound while minimizing impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during pyrimidine substitution reactions, offering step-by-step guidance to identify the root cause and implement effective solutions.

Issue 1: Poor Regioselectivity - My reaction yields a mixture of C2 and C4 substituted isomers.

Root Cause Analysis:

The regioselectivity of nucleophilic attack on substituted pyrimidines is a delicate balance of electronic and steric factors. On di-substituted pyrimidines, such as 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto both ring nitrogens, providing greater stabilization. However, several factors can shift this preference, leading to mixtures of C2 and C4 isomers.

  • Electronic Effects: Electron-donating groups (EDGs) at the C6 position can reverse the typical C4 selectivity and favor C2 substitution.[1] Conversely, electron-withdrawing groups (EWGs) at the C5 position generally enhance the inherent preference for C4 substitution.[2]

  • Steric Hindrance: Bulky substituents at the C5 position can sterically hinder the approach of the nucleophile to the C4 position, thereby favoring attack at the less hindered C2 position.[1]

  • Nucleophile Identity: The nature of the nucleophile itself can influence regioselectivity. For instance, tertiary amine nucleophiles have been shown to favor C2 substitution on 5-substituted-2,4-dichloropyrimidines, a reversal of the selectivity observed with secondary amines.[2] In some cases, specific interactions, like hydrogen bonding between the nucleophile and a substituent on the pyrimidine ring, can direct the attack to a specific position.[3]

Troubleshooting Workflow:

G start Mixture of C2/C4 Isomers Observed check_electronics Analyze Electronic Effects of Substituents start->check_electronics edg_c6 EDG at C6? check_electronics->edg_c6 check_sterics Evaluate Steric Hindrance bulky_c5 Bulky Group at C5? check_sterics->bulky_c5 check_nucleophile Assess Nucleophile Properties tert_amine Tertiary Amine Nucleophile? check_nucleophile->tert_amine ewg_c5 EWG at C5? edg_c6->ewg_c5 No c2_favored_edg C2 substitution is electronically favored.[1] edg_c6->c2_favored_edg Yes ewg_c5->check_sterics No c4_favored_ewg C4 substitution is electronically favored.[2] ewg_c5->c4_favored_ewg Yes bulky_c5->check_nucleophile No c2_favored_sterics C2 substitution is sterically favored.[1] bulky_c5->c2_favored_sterics Yes c2_favored_nuc C2 substitution is favored with this nucleophile.[2] tert_amine->c2_favored_nuc Yes adjust_temp Lower Reaction Temperature tert_amine->adjust_temp No change_solvent Change Solvent adjust_temp->change_solvent

Experimental Protocols for Optimization:

  • Temperature Control:

    • Rationale: The activation energies for substitution at C2 and C4 can be different. Lowering the reaction temperature can often increase the selectivity for the product with the lower activation energy.

    • Protocol:

      • Set up the reaction at 0 °C or -78 °C (dry ice/acetone bath).

      • Slowly add the nucleophile to the solution of the pyrimidine substrate.

      • Allow the reaction to slowly warm to room temperature while monitoring by TLC or LC-MS.

  • Solvent Screening:

    • Rationale: Solvent polarity can influence the stability of the Meisenheimer intermediate and the transition state, thereby affecting regioselectivity.[4][5][6]

    • Protocol: Screen a range of solvents with varying polarities and hydrogen-bonding capabilities.

SolventDielectric Constant (approx.)TypeRationale for Use
Dichloromethane (DCM)9.1AproticLow polarity, good for initial screening.
Tetrahydrofuran (THF)7.6AproticEthereal solvent, can coordinate with cations.
Acetonitrile (MeCN)37.5Polar AproticPolar, can stabilize charged intermediates.
Dimethylformamide (DMF)36.7Polar AproticHighly polar, good for dissolving a wide range of reactants.[2]
Ethanol (EtOH)24.6Polar ProticProtic solvent, can hydrogen bond with nucleophiles and intermediates.
Issue 2: Formation of Dimerized or Polymerized Byproducts.

Root Cause Analysis:

Dimerization or polymerization can occur through several mechanisms, often involving self-reaction of the starting material or the product.

  • Reaction of Nucleophilic Products: If the substitution product is itself nucleophilic (e.g., an aminopyrimidine), it can react with the starting halopyrimidine to form a dimer.

  • Base-Mediated Dimerization: Strong bases can deprotonate certain pyrimidine derivatives, leading to self-condensation reactions.[7]

  • Oxidative Coupling of Thiol Nucleophiles: When using thiol nucleophiles, oxidative dimerization to form disulfides can be a significant side reaction, especially in the presence of trace oxygen.[7]

Preventative Measures and Solutions:

  • Control of Stoichiometry and Addition Rate:

    • Rationale: Maintaining a low concentration of the reactive species can minimize side reactions.

    • Protocol:

      • Use a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents).

      • Add the limiting reagent (often the halopyrimidine) slowly and dropwise to the solution of the nucleophile. This ensures that the concentration of the electrophile is always low.[7]

  • Inert Atmosphere:

    • Rationale: For reactions involving sensitive nucleophiles like thiolates, excluding oxygen is crucial to prevent oxidative dimerization.[7]

    • Protocol:

      • Degas all solvents by bubbling an inert gas (nitrogen or argon) through them for at least 30 minutes prior to use.

      • Assemble the reaction glassware under a positive pressure of inert gas.

      • Use syringes and cannulas for transferring reagents.

  • Choice of Base:

    • Rationale: A weaker, non-nucleophilic base can often deprotonate the nucleophile without promoting side reactions of the pyrimidine ring.

    • Protocol: Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA), especially if your pyrimidine has acidic protons.

Issue 3: N-Oxide Formation.

Root Cause Analysis:

The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, leading to the formation of N-oxides. This is particularly common when using strong oxidizing agents or when the reaction conditions inadvertently generate oxidative species.[8][9]

Mitigation Strategies:

  • Avoidance of Oxidizing Conditions:

    • Be mindful of reagents that can act as oxidants. For example, some grades of hydrogen peroxide can be present in solvents or reagents.[8]

    • If a reaction requires an additive that could be oxidative, consider if a non-oxidative alternative exists.

  • Reductive Quench/Workup:

    • Rationale: If N-oxide formation is unavoidable, it can sometimes be reversed in a subsequent step.

    • Protocol: After the primary reaction is complete, treat the reaction mixture with a mild reducing agent such as PCl₃ or PPh₃ to deoxygenate the N-oxide back to the desired pyrimidine.[9]

Frequently Asked Questions (FAQs)

Q1: How can I activate a pyrimidine ring for nucleophilic substitution?

A1: The pyrimidine ring is already electron-deficient due to the two nitrogen atoms, which facilitates nucleophilic attack.[10] However, reactivity can be further enhanced by:

  • Introducing Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -SO₂R at positions ortho or para to the leaving group will further activate the ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.[11]

  • Formation of Pyridinium Salts: N-alkylation of a ring nitrogen to form a pyridinium salt dramatically increases the electrophilicity of the ring, making it much more susceptible to nucleophilic attack.[12][13]

  • Conversion to N-Oxide: While sometimes an undesired side product, intentional N-oxidation can activate the ring for certain substitutions, particularly at the C2 and C4 positions, by altering the electronic distribution.[9][14][15]

Q2: What is the role of protecting groups in pyrimidine synthesis?

A2: Protecting groups are essential for achieving selectivity in complex syntheses involving multifunctional molecules.[16][17] In the context of pyrimidine chemistry, they are used to:

  • Mask Reactive Functional Groups: To prevent unwanted side reactions at other sites in the molecule (e.g., protecting an amino or hydroxyl group on a substituent).[18]

  • Direct Regioselectivity: By temporarily blocking a more reactive site, a protecting group can force a reaction to occur at a less reactive, but desired, position.

  • Improve Solubility and Handling: Protecting groups can alter the physical properties of a molecule, making it easier to handle or purify.

Common protecting group strategies involve the use of groups like Boc (tert-butoxycarbonyl) for amines and silyl ethers for hydroxyls, which can be selectively removed under specific conditions.[18]

Q3: Can I use catalytic methods for pyrimidine substitution?

A3: Yes, catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, are powerful tools for pyrimidine functionalization.[19] These methods offer alternatives to traditional SNAr reactions and can often provide access to products that are difficult to synthesize otherwise.

  • Suzuki Coupling: Palladium-catalyzed coupling of halopyrimidines with boronic acids or esters is a widely used method for forming C-C bonds.[20]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds by coupling halopyrimidines with amines.

  • Other Cross-Coupling Reactions: Stille, Sonogashira, and Heck couplings are also employed for the functionalization of pyrimidines.

These catalytic methods often exhibit excellent regioselectivity and functional group tolerance.[20]

Q4: My leaving group is not being displaced. What can I do?

A4: The efficiency of a nucleophilic aromatic substitution reaction is highly dependent on the nature of the leaving group. The typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I.[13] If you are having trouble displacing a less reactive leaving group like Br or I, consider the following:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier.

  • Use a More Polar Solvent: Solvents like DMF or DMSO can help stabilize the charged intermediate and accelerate the reaction.[2]

  • Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst can facilitate the reaction between reactants in different phases.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by rapidly heating the reaction mixture.[21]

  • Change the Synthetic Strategy: If SNAr is not feasible, consider converting the leaving group to a more reactive one or exploring a different synthetic route, such as a metal-catalyzed cross-coupling reaction.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7857–7863. Available at: [Link]

  • Ham, W. S., Choi, H., Zhang, J., Kim, D., & Chang, S. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885–2892. Available at: [Link]

  • Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes. ResearchGate. Available at: [Link]

  • Kim, S., Kim, M., Lee, S., & Kim, H. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society, 141(22), 8931–8939. Available at: [Link]

  • Bull, J. A., & Mousseau, J. J. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13838–13841. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]

  • How could we prevent dimerization of thienopyrimidinone in basic conditions? ResearchGate. Available at: [Link]

  • Armstrong, D. R., Clegg, W., García-Alvarez, P., Kennedy, A. R., Klett, J., Mulvey, R. E., & Russo, L. (2012). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie International Edition, 51(20), 4913–4916. Available at: [Link]

  • Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. IJCRT.org. Available at: [Link]

  • Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines. The ICR Publications Repository. Available at: [Link]

  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. Available at: [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. Available at: [Link]

  • Zhang, Y., & Liu, W. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. Available at: [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts Chemistry. Available at: [Link]

  • Nucleophilic substitution reactions in pyridine. Quimicaorganica.org. Available at: [Link]

  • Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with... ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • Buncel, E., & Um, I. H. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Chemical Society Reviews, 43(12), 4060–4073. Available at: [Link]

  • Pyrimidines. University of Liverpool. Available at: [Link]

  • SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

  • Buncel, E., & Um, I. H. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

  • Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. Available at: [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Available at: [Link]

  • Solvents in Substitution Reactions. YouTube. Available at: [Link]

  • Pyridine. Lecture Notes. Available at: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]

  • Pyridine N-Oxides. Baran Lab. Available at: [Link]

  • Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. American Chemical Society. Available at: [Link]

  • Singh, N., Kaur, N., Raj, T., Sharma, H., Mayank, Singh, A., Aree, T., & Jang, D. O. (2017). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering, 5(2), 1768–1774. Available at: [Link]

  • How to avoid dimers upon protein purification? ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Navigating the Electronic Landscape of Substituted Pyrimidines: A Comparative Guide to ¹³C NMR Chemical Shifts of 2-Chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the pyrimidine scaffold is a cornerstone, forming the structural basis for a vast array of bioactive molecules and functional materials. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as an indispensable tool for elucidating their exact structure and electronic architecture. This guide provides an in-depth comparative analysis of the ¹³C NMR chemical shifts for 2-Chloro-4-(diethylamino)pyrimidine, offering insights into the influence of substituents on the pyrimidine ring.

This technical guide moves beyond a simple data repository, offering a comparative analysis grounded in the fundamental principles of NMR spectroscopy. By examining the ¹³C NMR chemical shifts of the parent pyrimidine, alongside its 2-chloro and 4-(diethylamino) substituted analogs, we can deconstruct the electronic contributions of each substituent. This approach provides a framework for understanding and predicting the spectral features of more complex pyrimidine derivatives, a critical skill in the rapid identification and development of novel chemical entities.

A Comparative Analysis of ¹³C NMR Chemical Shifts

The electronic environment of each carbon atom in a molecule dictates its ¹³C NMR chemical shift. Electron-withdrawing groups deshield carbon nuclei, shifting their resonance downfield (to higher ppm values), while electron-donating groups cause an upfield shift (to lower ppm values). The following table summarizes the experimental ¹³C NMR chemical shifts for pyrimidine and the predicted shifts for its substituted derivatives.

Carbon AtomPyrimidine (Experimental)2-Chloropyrimidine (Predicted)4-(Diethylamino)pyrimidine (Predicted)This compound (Predicted)
C2157.4162.1161.0164.2
C4157.4158.0163.5165.8
C5121.7118.995.995.1
C6157.4158.0156.1156.9
-CH₂---44.144.5
-CH₃--13.113.0

Disclaimer: The chemical shifts for 2-Chloropyrimidine, 4-(Diethylamino)pyrimidine, and this compound are predicted values obtained from NMRDB.org ("Predict 13C carbon NMR spectra," n.d.) and are intended for illustrative and comparative purposes. Experimental verification is recommended.

Dissecting the Substituent Effects:

1. The Influence of the 2-Chloro Group:

The chlorine atom at the C2 position acts as an electron-withdrawing group through induction. This is evident in the downfield shift of the C2 signal in 2-chloropyrimidine (162.1 ppm) compared to the parent pyrimidine (157.4 ppm). The effect is most pronounced at the point of substitution. The signals for C4 and C6 also experience a slight downfield shift, while the C5 signal is shifted slightly upfield.

2. The Impact of the 4-(Diethylamino) Group:

The diethylamino group at the C4 position is a strong electron-donating group through resonance. This leads to a significant upfield shift of the C5 signal (95.9 ppm) in 4-(diethylamino)pyrimidine, as the lone pair of electrons on the nitrogen atom increases the electron density at the ortho and para positions. The C4 and C2 signals are shifted downfield due to the direct attachment of the nitrogen and its inductive effect, as well as resonance contributions. The C6 signal is slightly shifted upfield.

3. The Combined Effect in this compound:

In the target molecule, the opposing electronic effects of the chloro and diethylamino groups create a unique spectral fingerprint.

  • C2 and C4: Both carbons are significantly shifted downfield (164.2 ppm and 165.8 ppm, respectively) due to the direct attachment of the electronegative chlorine and nitrogen atoms.

  • C5: The powerful electron-donating effect of the diethylamino group dominates, resulting in a pronounced upfield shift to 95.1 ppm.

  • C6: The chemical shift of C6 (156.9 ppm) is largely influenced by the adjacent electron-donating amino group, resulting in a slight upfield shift compared to 2-chloropyrimidine.

The interplay of these substituent effects is a key takeaway for researchers working with substituted pyrimidines. The ability to rationalize these shifts is crucial for the unambiguous assignment of ¹³C NMR spectra and the confirmation of desired structures.

Visualizing Substituent-Induced Chemical Shift Perturbations

The following diagram illustrates the directional influence of the chloro and diethylamino substituents on the electron density of the pyrimidine ring, which in turn governs the observed ¹³C NMR chemical shifts.

G cluster_pyrimidine Pyrimidine Ring cluster_substituents Substituents C2 C2 N1 N C2->N1 C6 C6 N1->C6 N3 N N3->C2 C5 C5 C6->C5 C4 C4 C4->N3 C5->C4 Cl Cl Cl->C2 -I (deshielding) NEt2 N(Et)₂ NEt2->C4 +R (shielding at C5) NEt2->C5

Caption: Substituent effects on the pyrimidine ring.

Experimental Protocol for ¹³C NMR Spectroscopy

To ensure the acquisition of high-quality and reproducible ¹³C NMR data, adherence to a standardized experimental protocol is essential. The following provides a general methodology for the analysis of substituted pyrimidines.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.

  • Concentration: A concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹³C NMR.

  • Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹³C NMR, with its signal defined as 0.0 ppm.

2. NMR Instrument Parameters:

  • Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater for ¹H) provide better signal dispersion and sensitivity.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine ¹³C NMR.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of 0 to 200 ppm is generally sufficient to cover the chemical shifts of most organic compounds.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from hundreds to thousands) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is typically used. For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all carbon nuclei.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased to obtain pure absorption signals, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.0 ppm or by referencing to the known chemical shift of the deuterated solvent.

The Self-Validating System of NMR

The power of NMR spectroscopy in structure elucidation lies in its self-validating nature. The combination of ¹³C, ¹H, and 2D NMR experiments (such as HSQC and HMBC) provides a web of interconnected data points. The chemical shifts in the ¹³C spectrum must be consistent with the proton signals, their multiplicities, and the correlations observed in the 2D spectra. Any discrepancy in this network of data would immediately flag a potential structural misassignment, ensuring the trustworthiness of the final elucidated structure.

Conclusion

The ¹³C NMR spectrum of this compound provides a compelling case study in the interplay of electronic effects in substituted aromatic systems. By systematically comparing its spectrum with those of pyrimidine, 2-chloropyrimidine, and 4-(diethylamino)pyrimidine, we gain a deeper understanding of how inductive and resonance effects manifest in ¹³C NMR. This knowledge is not merely academic; it is a practical tool for researchers in the pharmaceutical and chemical industries, enabling them to accelerate the process of drug discovery and materials development through the confident and accurate characterization of novel pyrimidine-based compounds.

References

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 15, 2026, from [Link].

A Comparative Guide to HPLC Method Development for the Purity of 2-Chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Chloro-4-(diethylamino)pyrimidine, a critical intermediate in pharmaceutical synthesis. The quality of such intermediates directly impacts the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] Therefore, a robust, well-characterized analytical method is not merely a quality control checkpoint but a strategic tool that informs process optimization and ensures regulatory compliance.[2]

We will explore two distinct yet complementary approaches: a conventional Reversed-Phase HPLC (RP-HPLC) method, valued for its robustness and transferability, and an Ultra-High-Performance Liquid Chromatography (UHPLC) method, which offers significant gains in speed and resolution.[3] Central to this guide is the principle of developing a stability-indicating method , validated through forced degradation studies, to ensure that all potential impurities and degradants are effectively separated and quantified.[4]

Understanding the Analyte: this compound

Before method development, understanding the analyte's physicochemical properties is paramount.

  • Structure: A pyrimidine ring substituted with a chloro group and a diethylamino group. The pyrimidine core and the amino group confer basic properties.

  • Molecular Formula: C₈H₁₂ClN₃[5]

  • Molecular Weight: 185.66 g/mol

  • Predicted Lipophilicity (XlogP): 2.4[5]

The compound's moderate lipophilicity and basic nature make it an ideal candidate for reversed-phase chromatography with an acidic mobile phase modifier to ensure sharp, symmetrical peaks.

The Method Development Workflow: A Strategic Approach

A successful method development process is systematic. It begins with defining the analytical goals and progresses through screening, optimization, and validation.

MethodDevelopmentWorkflow A Define Analytical Target Profile (ATP) (e.g., Purity, Stability-Indicating) B Analyte Characterization (pKa, Solubility, UV Spectra) A->B Foundation C Initial Method Scouting (Column, Mobile Phase, Detector) B->C Informs Choices D Method Optimization (Gradient, pH, Temperature) C->D Refinement E Forced Degradation Study (ICH Q1A/Q1B Guidelines) D->E Challenge Method F Peak Purity & Specificity Check (DAD, MS) E->F Assess Specificity F->D Feedback Loop G Method Validation (ICH Q2(R1) Guidelines) F->G Proceed if Specific H Final Method Implementation G->H Deployment

Caption: A systematic workflow for HPLC method development.

Comparative Analysis: Conventional HPLC vs. Modern UHPLC

The choice between HPLC and UHPLC often depends on the specific needs of the laboratory, such as throughput requirements, sample complexity, and available instrumentation.

ParameterMethod 1: Conventional RP-HPLCMethod 2: High-Throughput UHPLCRationale & Causality
Instrumentation Standard HPLC System (e.g., Agilent 1260)UHPLC System (e.g., Agilent 1290)UHPLC systems are engineered for higher backpressures (>600 bar) associated with sub-2 µm particle columns.
Column C18, 150 mm x 4.6 mm, 5 µmC18, 50 mm x 2.1 mm, 1.8 µmSmaller particles in UHPLC columns provide higher efficiency and resolution. The shorter column length enables faster analysis times.[3]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a common MS-compatible modifier that protonates the basic analyte, reducing peak tailing from silanol interactions.[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile generally offers lower viscosity and better UV transparency compared to methanol.
Flow Rate 1.0 mL/min0.5 mL/minThe flow rate is scaled down for the smaller internal diameter of the UHPLC column to maintain optimal linear velocity.
Gradient 5% to 95% B in 15 min5% to 95% B in 3 minThe gradient time is significantly reduced in UHPLC due to the shorter column and smaller system volume, enabling rapid separation.
Run Time ~25 minutes~5 minutesA direct consequence of the shorter column, higher efficiency, and faster gradient.
System Pressure ~150 bar~700 barA key trade-off for the speed and resolution of UHPLC.
Detection Diode Array Detector (DAD) @ 254 nmDiode Array Detector (DAD) @ 254 nmDAD allows for peak purity assessment and selection of the optimal monitoring wavelength. 254 nm is a common choice for aromatic/heterocyclic compounds.

Experimental Protocols

Protocol 1: Conventional RP-HPLC Method
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD, 254 nm.

    • Gradient Program:

      • 0.0 min: 5% B

      • 15.0 min: 95% B

      • 20.0 min: 95% B

      • 20.1 min: 5% B

      • 25.0 min: 5% B (Re-equilibration)

Protocol 2: High-Throughput UHPLC Method
  • Mobile Phase Preparation: Same as Protocol 1.

  • Sample Preparation: Same as Protocol 1, but dilute to a final concentration of 0.1 mg/mL to avoid detector saturation with the sharper peaks.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C (Higher temperature reduces mobile phase viscosity at high pressures).

    • Flow Rate: 0.5 mL/min.

    • Detection: DAD, 254 nm.

    • Gradient Program:

      • 0.0 min: 5% B

      • 3.0 min: 95% B

      • 4.0 min: 95% B

      • 4.1 min: 5% B

      • 5.0 min: 5% B (Re-equilibration)

The Cornerstone of Trustworthiness: Forced Degradation Studies

To ensure a method is "stability-indicating," it must be challenged to separate the analyte from its potential degradation products.[7] Forced degradation studies intentionally stress the sample to generate these products, as outlined by ICH guidelines.[8] The goal is to achieve a modest degradation of 5-20%.[9]

ReversedPhasePrinciple StationaryPhase C18 Stationary Phase Non-Polar Hydrocarbon Chains MobilePhase Polar Mobile Phase (Water/Acetonitrile) Analyte Analyte Molecule (Moderately Non-Polar) MobilePhase->Analyte Elution Impurity More Polar Impurity MobilePhase->Impurity Elution Analyte->StationaryPhase:head Stronger Interaction (Longer Retention) Impurity->StationaryPhase:head Weaker Interaction (Shorter Retention)

Caption: Principle of Reversed-Phase Chromatographic Separation.

Protocol 3: Forced Degradation Study
  • Stock Solution: Prepare a 1.0 mg/mL solution of this compound in acetonitrile/water (50:50).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 60 °C for 2 hours. Cool and neutralize with 1N HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 105 °C for 48 hours. Dissolve to the target concentration before analysis.

  • Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Dissolve to the target concentration.

  • Analysis: Dilute all stressed samples to the final concentration (e.g., 0.5 mg/mL for HPLC) and analyze alongside an unstressed control sample using the developed method.

Expected Results and Interpretation

The UHPLC method is expected to resolve the main analyte peak from all degradant peaks formed under the various stress conditions. Successful separation confirms the method's specificity and stability-indicating nature.

Stress Condition% Degradation (Hypothetical)Retention Time of Main Peak (min)Retention Times of Major Degradants (min)
Control (Unstressed) 0%2.52N/A
Acid Hydrolysis (1N HCl) ~15%2.521.85, 2.10
Base Hydrolysis (1N NaOH) ~10%2.521.63
Oxidation (3% H₂O₂) ~8%2.522.91 (N-oxide)
Thermal (105 °C) ~5%2.522.30
Photolytic (ICH Q1B) ~12%2.521.95, 2.68

Note: Data are hypothetical and for illustrative purposes.

The final step in impurity analysis involves structure elucidation of any significant unknown impurities or degradation products, for which LC-MS is an indispensable tool.[10] A method using a volatile buffer like formic acid is directly compatible with mass spectrometry, streamlining the identification process.

Conclusion

Developing a purity method for a pharmaceutical intermediate like this compound is a multi-faceted process grounded in scientific principles and regulatory expectations. While a conventional HPLC method provides a robust and reliable platform, a UHPLC approach offers substantial improvements in sample throughput and separation efficiency. The ultimate choice depends on the laboratory's specific goals. However, regardless of the platform, the development of a stability-indicating method through rigorous forced degradation studies is non-negotiable.[11] This ensures the method is trustworthy and capable of providing accurate data on the quality and stability of the intermediate, safeguarding the integrity of the final drug product.

References

  • Analytical Method Development for Intermediate Purity & Impurities. (2026). Tianming Pharmaceuticals.
  • How to detect the percentage of pharmaceutical intermedi
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.SIELC Technologies.
  • This compound | 62968-41-6.Sigma-Aldrich.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007).
  • API Intermediates Production Purity. (2024). Arborpharmchem.
  • This compound | 62968-41-6.Sigma-Aldrich.
  • Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine.Benchchem.
  • HPLC Separation of Uridine and Uracil.SIELC Technologies.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci.
  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS.Agilent.
  • Forced Degrad
  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276).PMC.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • This compound (C8H12ClN3).PubChemLite.
  • Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column.SIELC Technologies.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432.PubChem - NIH.
  • 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607.PubChem.
  • Development of forced degradation and stability indicating studies of drugs—A review.ScienceDirect.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry.
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2019). Research Journal of Pharmacy and Technology.

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 2-Chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reference Standards in Pyrimidine Analysis

In the landscape of pharmaceutical research and development, the precision and accuracy of analytical data are paramount. For professionals working with novel intermediates and potential active pharmaceutical ingredients (APIs), such as 2-Chloro-4-(diethylamino)pyrimidine, the use of well-characterized reference standards is not merely a matter of good practice—it is the bedrock of reliable quantification, impurity profiling, and ultimately, regulatory compliance. This guide provides an in-depth comparison of commercially available reference standards for this compound and presents a robust analytical framework for its characterization. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in their analytical strategies.

This compound (CAS No. 62968-41-6) is a substituted pyrimidine, a heterocyclic scaffold of immense interest in medicinal chemistry.[1] The accuracy of any analytical determination for this compound, whether for reaction monitoring, purity assessment, or stability studies, is directly tethered to the quality of the reference standard employed. An ideal reference standard provides a benchmark against which the analyte of interest can be qualitatively identified and quantitatively measured. This guide will navigate the nuances of selecting an appropriate standard and its practical application in a laboratory setting.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
CAS Number 62968-41-6
Molecular Formula C₈H₁₂ClN₃
Molecular Weight 185.66 g/mol
Appearance Colorless to Yellow Liquid or Semi-Solid or Solid[2]
Storage Conditions 2-8°C, Inert atmosphere[2]

Comparison of Commercially Available Reference Standards

The selection of a reference standard is a critical first step. While a Certified Reference Material (CRM) from a national metrology institute or accredited body represents the highest tier of accuracy, for many research and development applications, standards from reputable chemical suppliers are utilized. The key is to understand the documentation and stated purity provided. As of early 2026, dedicated CRMs for this compound are not widely available; therefore, the market primarily consists of materials sold as chemical reagents.

SupplierProduct Number (Example)Stated PurityDocumentation ProvidedKey Considerations
Sigma-Aldrich (Merck) BDPH9BCC7873 (from Bide Pharmatech)95%Certificate of Analysis (CoA), Certificate of Origin (COO)Purity level is suitable for initial research and development but may require further characterization for late-stage development. The CoA should be carefully reviewed for details on the method of purity determination.
Sigma-Aldrich (Merck) AMBH97B9F011 (from Ambeed, Inc.)95%CoA, COOSimilar to the above, this standard is appropriate for R&D. It is essential to check if the CoA includes actual analytical data (e.g., an HPLC chromatogram or NMR spectrum).[2]
AiFChem (an XtalPi company) XPIH9BD0AC8E (via Sigma-Aldrich)Varies by lotCoAAs with other suppliers, the lot-specific CoA is the primary source of quality information.
LEAPChem VariesVariesVariesA supplier of a wide range of fine chemicals. Purity and documentation will be lot-dependent and should be requested prior to purchase.[3]

Expert Insight: For regulatory submissions or cGMP (current Good Manufacturing Practice) applications, a simple "95% purity" statement is insufficient. A laboratory would need to perform comprehensive characterization of the chosen lot to establish it as a well-characterized in-house or secondary reference standard. This involves purity determination by a primary method (like quantitative NMR), identification of impurities, and assessment of non-volatile residues and water content.

Core Analytical Techniques

The analysis of substituted pyrimidines like this compound is predominantly achieved through a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment and quantification. Reversed-phase HPLC with UV detection is particularly suitable due to the aromatic nature of the pyrimidine ring, which imparts a strong UV chromophore.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities. Due to the polarity of the diethylamino group, derivatization might sometimes be employed to improve peak shape and thermal stability, though it is often amenable to direct analysis.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the reference standard and for identifying organic impurities.[7][8] Quantitative NMR (qNMR) can also be used as a primary ratio method for purity assignment without the need for a specific reference standard of the same material.

Experimental Protocol: HPLC Purity Determination

This section provides a detailed, self-validating protocol for the purity analysis of this compound using reversed-phase HPLC. The causality behind each parameter selection is explained to ensure adaptability and robustness.

Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of this compound and to separate it from potential process-related impurities and degradation products.

1. Reagents and Materials:

  • This compound Reference Standard (select from the table above)

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic Acid (LC-MS grade or equivalent)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Autosampler vials with inserts

2. Chromatographic System:

  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 column is the logical first choice for this moderately polar compound. A common dimension is 4.6 x 150 mm with 3.5 or 5 µm particle size.

    • Rationale: C18 stationary phases provide excellent hydrophobic retention for the pyrimidine core and its substituents, while the particle size offers a good balance between efficiency and backpressure.[9]

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v). Rationale: This mixture ensures the solubility of the analyte and is compatible with the mobile phase.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the Working Standard Solution.

4. HPLC Method Parameters:

ParameterRecommended ConditionRationale and Justification
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress the ionization of any residual silanols on the column, improving peak shape. Formic acid is volatile and ideal for LC-MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% BA gradient is essential for a "stability-indicating" method. It ensures that early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main peak.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 254 nm (or λmax determined by DAD)Pyrimidine derivatives typically have strong absorbance in the UV region. A DAD allows for the determination of the optimal wavelength (λmax) and for peak purity analysis across the spectrum.
Injection Volume 5 µLA small injection volume minimizes the risk of column overload and peak distortion, especially with a concentration of 0.1 mg/mL.

5. Data Analysis and System Suitability:

  • System Suitability: Before sample analysis, perform at least five replicate injections of the Working Standard Solution. The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor should be between 0.8 and 1.5. These criteria ensure the system is performing adequately.[11]

  • Purity Calculation: Calculate the purity of the sample using the area percent method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

  • Trustworthiness Check: The use of a DAD is a self-validating step. Check the peak purity of the main analyte peak. A "pure" peak will have a consistent spectrum across its entire width. Any co-eluting impurity will distort the spectrum and be flagged by the software.

Visualization of Structures and Workflows

A clear visual representation of the analytical process and the molecule itself is crucial for understanding.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation weigh Weigh Reference Standard dissolve Dissolve in Diluent (ACN/Water) weigh->dissolve dilute Dilute to Working Concentration (0.1 mg/mL) dissolve->dilute inject Inject 5 µL onto C18 Column dilute->inject separate Gradient Elution (Water/ACN with 0.1% FA) inject->separate detect DAD Detection (λ = 254 nm) separate->detect sst System Suitability Test (RSD < 2%) detect->sst integrate Integrate Chromatogram sst->integrate purity Calculate % Area Purity integrate->purity report Final Report purity->report

Caption: HPLC analytical workflow for purity determination.

N1 N C2 C N1->C2 N1->C2 N3 N C2->N3 Cl Cl C2->Cl C4 C N3->C4 N3->C4 C5 C C4->C5 N_de N C4->N_de C6 C C5->C6 C5->C6 H5 H C5->H5 C6->N1 H6 H C6->H6 C_et1_1 CH₂ N_de->C_et1_1 C_et2_1 CH₂ N_de->C_et2_1 C_et1_2 CH₃ C_et1_1->C_et1_2 C_et2_2 CH₃ C_et2_1->C_et2_2

Caption: Structure of this compound.

Conclusion

The robust analysis of this compound hinges on the judicious selection of a reference standard and the application of a well-designed, scientifically sound analytical method. While high-purity certified reference materials are the gold standard, materials from reputable suppliers provide a solid foundation for research and development, provided the accompanying Certificate of Analysis is scrutinized. The HPLC method detailed in this guide offers a comprehensive and adaptable template for achieving accurate and reproducible purity results. By understanding the causal relationships behind method parameters—from column chemistry to mobile phase composition—scientists can confidently generate data that is both trustworthy and defensible, accelerating the journey from discovery to application.

References

  • BuyersGuideChem. (n.d.). 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine. Retrieved February 15, 2026, from [Link]

  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • PubChemLite. (n.d.). This compound (C8H12ClN3). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). FIGURE 3 GC-MS study. (A) Chromatogram of chlorpyrifos; (B).... Retrieved February 15, 2026, from [Link]

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Pyrimidine, 2-chloro-. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved February 15, 2026, from [Link]

  • PubMed. (2018). Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. Retrieved February 15, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved February 15, 2026, from [Link]

  • Trivedi, S., et al. (2021). Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid: Method Development and Validation. Research Journal of Pharmacy and Technology. Retrieved February 15, 2026, from [Link]

  • PubMed. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved February 15, 2026, from [Link]

  • PubMed. (2023). GC-MS/MS analysis of chlorpyrifos in forensic samples with varied survival time. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). GC-MS, LC-MS/MS, Docking and Molecular Dynamics Approaches to Identify Potential SARS-CoV-2 3-Chymotrypsin-Like Protease Inhibitors from Zingiber officinale Roscoe. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved February 15, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-(diethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risk Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 2-Chloro-4-(diethylamino)pyrimidine (CAS No. 62968-41-6) is a chlorinated pyrimidine derivative. While comprehensive toxicological data may be limited, the available safety information and data from structurally similar compounds indicate a clear hazard profile that must be respected.[1]

According to aggregated safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed. [2][3]

  • H315: Causes skin irritation. [2][3][4][5][6][7]

  • H318 / H319: Causes serious eye damage or irritation. [2][3][4][5][6][7][8]

  • H335: May cause respiratory irritation. [2][3][4][5][7][8]

The operational plan detailed below is a self-validating system designed to protect against these specific risks through a combination of engineering controls, personal protective equipment, and stringent handling protocols.

The Core Defense: Engineering Controls

PPE is the final barrier between a researcher and a chemical hazard. The primary line of defense is always the implementation of robust engineering controls.

Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[1] This is non-negotiable. The hood's function is to contain and exhaust vapors and fine particulates, directly mitigating the risk of respiratory irritation.[4][9] For optimal performance, work should be conducted at least 15 cm (6 inches) inside the sash.[10]

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[4][11] Their locations should be known to all personnel in the laboratory.

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE must be deliberate and based on a risk assessment of the specific tasks being performed. The following table summarizes the minimum required PPE for handling this compound.

Body Part Task Level Required PPE Rationale & Expert Insight
Eyes/Face All Handling Chemical Splash Goggles (ANSI Z87.1 compliant)Standard safety glasses are insufficient.[12] Goggles provide a 360-degree seal around the eyes, protecting against splashes and vapors that can cause serious eye damage.[10][13]
High Splash Potential Face Shield (worn over goggles)For tasks like bulk transfers or cleaning spills, a face shield is mandatory to protect the entire face.[1][10][14]
Hands All Handling Double-Gloving: Nitrile Gloves (inner) + Chemical-Resistant Gloves (outer)A single glove is not enough. The inner nitrile glove provides a second barrier in case the outer glove is compromised. The outer glove should be selected for its resistance to chlorinated compounds. Consult the manufacturer's compatibility charts for materials like butyl rubber or Viton®.[1] Always inspect gloves for tears or holes before use.[12][13]
Body All Handling Flame-Resistant Lab Coat (fully buttoned)Provides a removable barrier to protect skin and personal clothing from minor spills and contamination.[1][9][12]
High Splash Potential Chemical-Resistant Apron or CoverallsWorn over the lab coat, this provides an additional layer of impervious protection during large-scale operations.[1][13]
Respiratory All Handling Handled within a certified fume hoodThe fume hood serves as the primary respiratory protection.
Fume Hood Failure / Spill Full-Face Respirator with appropriate cartridgesIn the event of a large spill or ventilation failure, a respirator is necessary.[4][13] All users must be fit-tested and trained as per OSHA regulations.[4]
Feet All Handling Closed-Toe, Closed-Heel ShoesShoes must fully cover the foot to protect from spills. Non-porous materials like leather are preferable to cloth.[9][11]

Procedural Workflow & Disposal Plan

Adherence to a strict, step-by-step protocol is critical for ensuring safety.

Preparation and Handling Protocol
  • Pre-Approval & Review: Before the first use, ensure the procedure is documented in your lab's chemical hygiene plan and reviewed by the safety officer.

  • Gather Materials: Assemble all necessary chemicals, equipment, and waste containers inside the chemical fume hood before starting work.

  • Don PPE: Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, goggles/face shield).

  • Perform Work: Conduct all operations within the fume hood.[3][15] Avoid raising the sash above the indicated working height.

  • Post-Handling: Upon completion, securely seal all containers of this compound. Wipe down the work surface with an appropriate solvent and then soap and water.

  • Doff PPE: Remove PPE in the reverse order, taking care to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.[3][6][11]

Spill Management Plan
  • Alert & Evacuate: Immediately alert personnel in the area. For large spills, evacuate the laboratory.[1]

  • Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup unless you are trained and have the appropriate PPE, including respiratory protection if necessary.

  • Contain & Clean: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Work from the outside in to prevent spreading.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1][5][16]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[1]

Disposal Plan

All materials contaminated with this compound are considered hazardous waste.[1]

  • Solid Waste: This includes contaminated gloves, absorbent materials, and empty containers. Place these items in a clearly labeled, sealed hazardous waste container.[1][16]

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the sink.[17]

  • Disposal: Arrange for collection by your institution's specialized disposal company, following all local and national regulations.[5][16]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE Selection cluster_action Phase 3: Action & Disposal start Assess Task: Handling 2-Chloro-4- (diethylamino)pyrimidine eng_controls Is a certified chemical fume hood available? start->eng_controls base_ppe Standard PPE: - Lab Coat - Double Gloves - Splash Goggles - Closed-Toe Shoes eng_controls->base_ppe Yes stop_work STOP WORK Consult Safety Officer eng_controls->stop_work No splash_risk Is there a significant splash risk? base_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes proceed Proceed with work inside fume hood splash_risk->proceed No apron Add Chemical Apron face_shield->apron apron->proceed disposal Dispose of all contaminated materials as hazardous waste proceed->disposal

Caption: Decision workflow for PPE selection when handling this compound.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • This compound | 62968-41-6. Sigma-Aldrich.
  • Pyrimidine - Safety D
  • SAFETY DATA SHEET (for a rel
  • Personal protective equipment for handling Pyrimidine, 4,6-diethoxy-. Benchchem.
  • Safety Data Sheet (for a rel
  • SAFETY DATA SHEET (for 2-Chloro-4-methylpyrimidine). Fisher Scientific Company.
  • SAFETY DATA SHEET (for a related compound). Thermo Fisher Scientific.
  • SAFETY DATA SHEET (for 2-Chloro-4-methylpyrimidine). Fisher Scientific.
  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
  • PPE For Chemical Handling With Example. Industrial Safety Tips.
  • SAFETY DATA SHEET (for a rel
  • Safety in the Organic Chemistry Laboratory.
  • SAFETY DATA SHEET (for a rel
  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC).
  • 2-Chloro-4-methylpyrimidine | C5H5ClN2. PubChem.
  • Working with Chemicals - Prudent Practices in the Laboratory.
  • 6-Chloro-n4-ethylpyrimidine-2,4-diamine Safety D

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.